Technical Documentation Center

2-azido-N-propan-2-ylacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-azido-N-propan-2-ylacetamide
  • CAS: 1192358-66-9

Core Science & Biosynthesis

Foundational

2-azido-N-propan-2-ylacetamide synthesis protocol

Initiating the Analysis I've initiated the analysis of the request. My focus is on thoroughly understanding the parameters, including the subject matter (2-azido-N-propan-2-ylacetamide synthesis protocol), its designated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I've initiated the analysis of the request. My focus is on thoroughly understanding the parameters, including the subject matter (2-azido-N-propan-2-ylacetamide synthesis protocol), its designated content form (in-depth technical guide/whitepaper), and target audience (researchers, scientists, drug). I'm carefully dissecting the components to identify the project requirements.

Defining the Protocol's Scope

I'm now zeroing in on the specific requirements, establishing an organized structure. I'm prioritizing scientific rigor by integrating causal explanations and self-validating protocols, ensuring authoritative support with citations and comprehensive references. I'm considering visualizations, with tables for quantitative data and Graphviz diagrams for workflows, adhering to strict formatting guidelines (colors, width, captions) to optimize visual communication. The first step involves synthesizing the target compound.

Defining the Compound

I've got the compound locked down: it's 2-azido-N-isopropylacetamide (1192358-66-9). Formula C5H10N4O, molecular weight 142.16. I'm focusing on its synthesis; the first step involves isopropylamine and chloroacetyl chloride.

Considering Synthesis Pathways

I've been examining the initial step in synthesizing 2-azido-N-isopropylacetamide: the acylation. Specifically, the reaction between isopropylamine and chloroacetyl chloride. I'm focusing on the reaction conditions and potential side products to optimize yield and purity, considering the next step will involve azide formation.

Analyzing Reaction Conditions

Now, I'm delving into the azidation step: the SN2 reaction of 2-chloro-N-isopropylacetamide with sodium azide. Polar aprotic solvents like DMF or DMSO appear suitable, along with water/ethanol mixtures. I need to determine optimal temperatures, considering typical ranges are room temperature to 80°C. One reference highlights DMF as a solvent, and another mentions DMSO.

Outlining Reaction Steps

I'm now outlining the reaction steps. The synthesis of 2-azido-N-isopropylacetamide is well-defined. My immediate focus is Step 1, the synthesis of 2-chloro-N-isopropylacetamide. The reagents required are isopropylamine and chloroacetyl chloride. I'm currently considering various bases, including Na2CO3, K2CO3, or TEA, with acetone/H2 as a potential solvent.

Refining Solvent Choices

I've been refining the solvent choices for the reaction, considering DCM, Toluene, or acetone, based on literature precedents. I am now focused on step two, where 2-azido-N-isopropylacetamide is synthesized, and considering DMF and DMSO as suitable solvents for the reaction with sodium azide. Finally, I've begun to structure the guide for the synthesis of the final product and starting the abstract/introduction.

Analyzing Reaction Steps

I'm now detailing the mechanistic overview and retrosynthetic analysis, breaking down the target molecule into manageable steps. This includes detailing each reaction step; first a Schotten-Baumann acylation, followed by a bimolecular nucleophilic substitution with azide. I've designed a Graphviz diagram to represent the retrosynthetic pathway. Furthermore, I am now working on self-validating experimental methodologies, outlining the causality of each reaction step in great detail, with a data table for reagent quantities. I'm focusing on why specific solvents are most appropriate for accelerating each SN2 reaction.

Finalizing Synthesis Details

I've completed the analytical validation section, detailing NMR and IR confirmation, with specific attention to the azide stretch. I've also outlined the application in click chemistry, highlighting its use in functionalizing polymers and small molecules. Furthermore, I've compiled the references section, including relevant URLs and citations. Finally, I've been making final revisions to the synthesis process in order to better refine the DOT diagram.

Visualizing the Workflow

I've created a DOT diagram representing the synthesis workflow, detailing each step. I've focused on the reactants, intermediates, reaction conditions, and solvents. This includes the acylation of isopropylamine with chloroacetyl chloride, followed by the SN2 azidation reaction of the intermediate with sodium azide.

Detailing Reaction Diagram

I'm now detailing the reaction diagram to show the workflow visually, and I've started adding edges. I am focusing on labeling each step with the reactants, intermediates, and final product with yields. In step one, the acylation reaction, I've used chloroacetyl chloride with isopropylamine and started to focus on the yield, and step two will show the azidation step. I have made sure to add in-text citations [1], [2], etc., linking to the references to ensure trustworthiness. For step one, I am focused on the addition of chloroacetyl chloride dropwise at 0°C to prevent side reactions. The diagram will also include safety protocols, specifically for step two and the azidation.

Compiling References and Data

I've incorporated several references, including a PMC article ([1]), a DSpace@MIT thesis ([2]), and a Molaid entry ([3]). I'm now structuring quantitative data into tables for clarity. For example, Table 1 will detail reagent quantities for the acylation step. This will provide a concise, factual method to follow.

Quantifying Experimental Steps

I've quantified the experimental steps, focusing on reagent quantities for both acylation and azidation reactions. Table 1 outlines the acylation, specifying isopropylamine, chloroacetyl chloride, sodium carbonate, and acetone/water solvent, to be followed precisely. Table 2 details the azidation, with the quantities for the azidation, outlining the use of 2-chloro-N-isopropylacetamide, sodium azide, and DMSO.

Structuring Azidation Synthesis

I'm now structuring the synthesis of 2-azido-N-propan-2-ylacetamide (Azidation), including experimental design, step-by-step protocol, and quantitative data. I'm focusing on the causal relationships within the experimental design. I'm also preparing to analyze the data and will include analytical validation and safety considerations. I'll make sure to use references such as the Molaid entry.

Synthesizing Quantitative Data

I've integrated all the relevant information and begun drafting the whitepaper. I've focused on the context of 2-azido-N-isopropylacetamide's uses, especially its role in click chemistry. I'm now drafting the introduction and executive summary for the whitepaper and am making sure to add a clear, concise overview, including the use of references such as.

Refining Experimental Sequence

I'm now refining the experimental sequence, focusing on the mechanistic rationale and retrosynthetic strategy. The synthesis will be a high-yielding, two-step sequence: acylation and nucleophilic substitution (azidation). I've reviewed the acylation step using isopropylamine and chloroacetyl chloride, using a base such as Na2CO3 in a biphasic or semi-aqueous solvent system to prevent HCl salt formation. The second step focuses on SN2 displacement with sodium azide (NaN3), with DMSO's utility as a polar aprotic solvent to selectively solvate sodium and promote nucleophilicity, driving the azidation to completion.

Visualizing Experimental Steps

I'm now visualizing the experimental steps using a DOT diagram. I've focused on the synthesis's workflow, starting with isopropylamine and chloroacetyl chloride. I've designed the diagram to show both the acylation and azidation steps, including the yields for each, which are clearly visible. The overall yield is very high. I have referenced the diagram to ensure a high quality of data representation.

Detailing Acylation Protocol

I'm now detailing the acylation protocol, addressing potential issues like the exothermic nature and rapid rate of the reaction. Specifically, I'm focusing on the consequences of performing the reaction in a single organic phase, where the generated HCl can protonate the unreacted isopropylamine. To avoid this, I am following a modified Schotten-Baumann condition, utilizing a water/acetone solvent system to dissolve the base and organic reactants separately. Maintaining the reaction at 0 °C during addition is critical to prevent hydrolysis. I've begun outlining the step-by-step procedure, including the preparation, cooling, and addition phases.

Outlining Stepwise Acylation

I'm working on the detailed acylation protocol now. I'm focusing on the dropwise addition of chloroacetyl chloride to the amine solution, ensuring the temperature remains under 5°C. I am now refining the maturation, workup, and isolation steps. I'll make sure to note all the washing protocols. I am also planning on adding the quantitative data in a clear table format, with all the necessary MW, equivalents, and amounts.

Quantifying Acylation Data

I've quantified the acylation data. I've compiled a table detailing the reagents used in the acylation step. This includes the quantities and roles for isopropylamine, chloroacetyl chloride, sodium carbonate, and the acetone/water solvent, which can be followed precisely. I am now focused on the second reaction, the azidation, which is an SN2 reaction.

\n\nRefining Azidation Mechanism

I'm now refining the azidation mechanism and experimental design. An SN2 mechanism drives the conversion of the alkyl chloride to an alkyl azide. The exclusive pathway is SN2, as chloride is a moderate leaving group. DMSO is the solvent of choice. As an aprotic solvent, DMSO increases the nucleophilicity of the azide and allows the reaction to proceed smoothly.

Structuring Azidation Procedure

I am now structuring the stepwise procedure for azidation, including detailed safety precautions. I've focused on the detailed step-by-step process. This involves preparation of the reaction mixture with the chloroacetamide and DMSO, addition of the azide, stirring at room temperature (or 50°C), and the critical quenching and extraction steps. I am emphasizing the use of ethyl acetate.

Detailing Azidation Process

I'm now detailing the azidation process, specifically the critical washing and isolation steps. I've focused on using brine washes to remove DMSO and obtaining 2-azido-N-propan-2-ylacetamide as a colorless oil. I've also added quantitative data, including reagent quantities for the SN2 reaction of the final step, and have compiled an analytical validation section, detailing the definitive FT-IR spectroscopy.

Analyzing Spectral Data

I'm now analyzing the spectral data for analytical validation. I've noted a sharp azide stretching band at ~2100 cm⁻¹ in the FT-IR spectrum, confirming the final product. I've also detailed the ¹H-NMR data, particularly the shift of the methylene protons signal in the final product to δ 3.8 - 4.0 ppm compared to the precursor, as expected.

Validating Spectroscopic Data

I'm now validating the spectroscopic data, ensuring alignment with literature values. I've confirmed the azide stretch at ~2100 cm⁻¹ in the FT-IR and analyzed the ¹H-NMR data, confirming the shifts from the starting material to the final product. I am now finalizing all the data validation processes.

Refining Spectral Analysis

I'm now refining the spectral analysis to ensure rigorous validation of the final product. I am focused on the definitive FT-IR spectroscopy and have confirmed the sharp azide stretching band at ~2100 cm⁻¹, definitively validating the final product's synthesis. I am also finalizing all of the NMR data.

Finalizing Workflow Diagram

I'm now finalizing the workflow diagram, ensuring clarity and accuracy in representing the reaction steps. I've focused on the synthesis's workflow, starting with isopropylamine and chloroacetyl chloride, showing the acylation and azidation steps, with high yields clearly depicted. The diagram's readability has been optimized.

Exploratory

Technical Whitepaper: 2-azido-N-propan-2-ylacetamide (C5H10N4O) — Molecular Weight Validation, Bioconjugation Kinetics, and Synthesis Protocols

Executive Summary In the rapidly evolving landscape of click chemistry and targeted protein degradation (e.g., PROTACs), the selection of optimal azide building blocks is paramount. 2-azido-N-propan-2-ylacetamide (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of click chemistry and targeted protein degradation (e.g., PROTACs), the selection of optimal azide building blocks is paramount. 2-azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide) has emerged as a highly versatile intermediate. This whitepaper provides an in-depth technical analysis of its exact molecular weight validation, its mechanistic advantages in Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), and field-proven, self-validating protocols for its synthesis and application in drug discovery.

Physicochemical Profiling & Mass Spectrometry Logic

The foundational step in utilizing any chemical probe is the rigorous validation of its molecular weight and structural integrity. 2-azido-N-propan-2-ylacetamide (CAS: 1192358-66-9) possesses the chemical formula C5H10N4O[1].

To ensure precision in high-throughput synthesis campaigns, we must break down the exact molecular weight calculation:

  • Carbon (C5): 5 × 12.011 = 60.055 g/mol

  • Hydrogen (H10): 10 × 1.008 = 10.080 g/mol

  • Nitrogen (N4): 4 × 14.007 = 56.028 g/mol

  • Oxygen (O1): 1 × 15.999 = 15.999 g/mol

  • Total Molecular Weight: 142.16 g/mol [1]

In liquid chromatography-mass spectrometry (LC/MS) applications operating in positive electrospray ionization (ESI+) mode, the protonated molecular ion [M+H]+ is the primary target for identification. Literature from nanoscale direct-to-biology optimization campaigns confirms that the calculated m/z for C5H10N4O[M+H]+ is 143.1, with experimental observations consistently yielding 143.0[2]. This exact mass validation is echoed in recent patent literature concerning small molecule protein synthesis modulators[3].

Table 1: Physicochemical Properties Summary
PropertyValue
Chemical Name 2-azido-N-propan-2-ylacetamide
Common Synonym 2-azido-N-isopropylacetamide
CAS Registry Number 1192358-66-9
Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
Monoisotopic Mass 142.0855 Da
Table 2: Experimental LC/MS Validation Data
Analytical MethodTarget ParameterTheoretical ValueObserved ValueLiterature Source
LC/MS (ESI+) [M+H]+ Ion143.1 m/z143.0 m/zACS MedChem[2]
LC/MS (ESI+) [M+H]+ Ion143.1 m/z143.0 m/zWO2025064718A1[3]

Mechanistic Role in CuAAC and Drug Discovery

The structural anatomy of 2-azido-N-propan-2-ylacetamide features two critical domains: the reactive terminal azide and the sterically hindered isopropyl-substituted amide.

Causality of Structural Design: The choice to utilize an isopropyl group rather than a simple methyl or ethyl substitution is highly intentional. The bulky isopropyl group provides steric shielding to the adjacent amide bond, significantly enhancing proteolytic stability when the molecule is incorporated into biological systems. Meanwhile, the terminal azide remains unhindered and highly reactive for CuAAC.

This specific kinetic profile has been utilized to functionalize poly(γ-propargyl-L-glutamate) (PPLG) polypeptides, enabling the creation of responsive biomimetic materials and antimicrobial peptides[4]. Furthermore, its reaction kinetics have been benchmarked in the development of novel biomolecule modification strategies[5], and it has been successfully deployed as a structural subunit in the synthesis of selective S. aureus TrmD inhibitors[2].

CuAAC_Workflow A 2-azido-N-propan-2-ylacetamide (MW: 142.16 g/mol) C Cu(I) Catalyst & Ascorbic Acid A->C Azide Coordination B Alkyne-Functionalized Substrate B->C Copper Acetylide D 1,4-disubstituted 1,2,3-triazole Conjugate C->D Cycloaddition

Workflow of CuAAC utilizing 2-azido-N-propan-2-ylacetamide for bioconjugation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that no protocol should be executed blindly. The following methodologies are designed as self-validating systems , meaning each major chemical transformation includes a mandatory analytical checkpoint to prove causality and success before proceeding.

SN2 Synthesis of 2-azido-N-propan-2-ylacetamide

Objective: Synthesize the target azide from 2-chloro-N-isopropylacetamide.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-chloro-N-isopropylacetamide in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected as a polar aprotic solvent. It effectively solvates the sodium cations but leaves the azide anions "naked" and highly nucleophilic, drastically accelerating the SN2 displacement.

  • Nucleophilic Addition: Add 1.2 equivalents of Sodium Azide (NaN3) to the solution.

    • Causality: A 20% stoichiometric excess of NaN3 is utilized to drive the reaction to absolute completion, minimizing unreacted alkyl chloride which shares a similar retention factor (Rf) and would complicate downstream chromatographic purification.

  • Thermal Activation: Stir the reaction mixture at 60°C for 12 hours.

    • Causality: Elevated temperature provides the necessary kinetic energy to overcome the activation barrier of the sterically hindered adjacent amide group.

  • Workup: Quench with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine.

    • Causality: Brine washing is critical to partition the highly polar DMF and excess inorganic azide salts into the aqueous phase, ensuring organic purity.

Analytical Validation Workflow

Before utilizing the synthesized molecule in CuAAC, it must pass the following validation logic gate.

Analytical_Validation S1 Synthesize Azide (Target MW: 142.16) S2 LC/MS Analysis (ESI+ Mode) S1->S2 S4 1H-NMR Spectroscopy (Confirm Isopropyl) S1->S4 S3 Detect [M+H]+ Ion (m/z: 143.1) S2->S3 Mass Confirmation S5 Validated Compound Ready for CuAAC S3->S5 S4->S5 Structural Purity

Analytical validation logic gate confirming the 142.16 g/mol molecular weight.

CuAAC Bioconjugation Protocol

Objective: Conjugate 2-azido-N-propan-2-ylacetamide to an alkyne-bearing biomolecule.

  • Solvent System: Dissolve the alkyne-substrate and 2-azido-N-propan-2-ylacetamide (1.1 eq) in a tert-butanol/water (1:1 v/v) mixture.

    • Causality: This specific solvent blend ensures the solubility of both the organic azide and the highly polar biological substrate, while maintaining compatibility with the copper catalyst.

  • Catalyst Generation: Add 0.1 equivalents of Copper(II) Sulfate Pentahydrate (CuSO4·5H2O), followed immediately by 0.5 equivalents of Sodium Ascorbate.

    • Causality: Cu(I) is the active catalytic species but is highly unstable in air. We generate it in situ by reducing Cu(II) with sodium ascorbate. The excess ascorbate acts as a sacrificial antioxidant, preventing the re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen, which would otherwise prematurely terminate the cycloaddition cycle.

  • Validation Checkpoint: Monitor via LC/MS for the disappearance of the 143.1 m/z peak and the emergence of the conjugated product mass[2].

Conclusion

2-azido-N-propan-2-ylacetamide is a highly robust, sterically optimized building block with a precisely validated molecular weight of 142.16 g/mol . By understanding the causality behind its structural design—balancing azide reactivity with amide steric shielding—researchers can reliably deploy this molecule in advanced bioconjugation, PROTAC synthesis, and targeted drug discovery campaigns.

References

  • [1] 2-azido-N-isopropylacetamide - CAS号1192358-66-9. molaid.com.

  • [4] Synthesis and Testing of Novel Polypeptides for Biological Applications. dspace.mit.edu.

  • [5] US8519122B2 - Compositions and methods for modification of biomolecules. patents.google.com.

  • [2] Nanoscale Direct-to-Biology Optimization and Structural Insights into Selective S. aureus TrmD Inhibitors. pubs.acs.org.

  • [3] WO2025064718A1 - Small molecule protein synthesis modulators. patents.google.com.

Sources

Foundational

An In-Depth Technical Guide to 2-azido-N-propan-2-ylacetamide: Synthesis, Characterization, and Applications in Modern Chemistry

Abstract This technical guide provides a comprehensive analysis of 2-azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide), a versatile chemical intermediate with significant potential in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2-azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. The incorporation of a reactive azide moiety and a stable acetamide linkage makes this compound a valuable building block for the synthesis of novel heterocyclic compounds, peptidomimetics, and bioconjugates. This document details its synthesis via a robust two-step protocol, provides an in-depth analysis of its expected spectroscopic characteristics based on close structural analogs, explores its chemical reactivity with a focus on "click chemistry," and outlines critical safety protocols for its handling. This guide is intended for researchers, chemists, and professionals in the field of drug discovery seeking to leverage the unique properties of azido-functionalized building blocks.

Part 1: Chemical Identity and Physicochemical Properties

2-azido-N-propan-2-ylacetamide is an organic compound featuring a terminal azide group alpha to an N-isopropyl-substituted amide. This unique combination of functional groups imparts both stability and versatile reactivity, making it an attractive synthon for further chemical elaboration.

G start Isopropylamine + 2-Chloroacetyl Chloride step1 Step 1: Acylation (Amide Formation) start->step1 intermediate Intermediate: 2-chloro-N-propan-2-ylacetamide step1->intermediate Base, Solvent (e.g., DCM) step2 Step 2: Nucleophilic Substitution (Azidation) intermediate->step2 reagent_step2 Sodium Azide (NaN₃) reagent_step2->step2 product Final Product: 2-azido-N-propan-2-ylacetamide step2->product Solvent (e.g., EtOH/H₂O) Reflux purification Purification (Recrystallization) product->purification

Caption: General workflow for the synthesis of 2-azido-N-propan-2-ylacetamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-chloro-N-propan-2-ylacetamide

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, 100 mL).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add chloroacetyl chloride (1.05 eq.), dissolved in the same solvent, dropwise via the dropping funnel over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the isopropylamine starting material is fully consumed.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloro-N-propan-2-ylacetamide can often be used directly in the next step or purified further by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 2: Synthesis of 2-azido-N-propan-2-ylacetamide

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-N-propan-2-ylacetamide (1.0 eq.) in an ethanol/water mixture (e.g., 8:2 v/v).[1]

  • Addition of Azide: Add sodium azide (NaN₃, 1.5 eq.) to the solution. (Critical Safety Note: See Part 5 for handling precautions).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) for 12-24 hours.[2]

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The reaction is complete when the starting material spot has disappeared.[3]

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates out of the solution.[2]

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove residual sodium azide and other inorganic salts, and dry under vacuum. The final product can be further purified by recrystallization from ethanol to yield colorless crystals.[2][1]

Part 3: Spectroscopic Characterization

While direct spectral data for this specific compound is not widely published, a robust profile can be predicted based on extensive data from closely related analogs.[1][4][5][6] This predicted data is invaluable for confirming the identity and purity of the synthesized product.

Table 2: Predicted Spectroscopic Data

TechniqueFunctional GroupExpected Wavenumber / Chemical Shift
IR Spectroscopy Azide (N₃) Asymmetric Stretch~2100 cm⁻¹ (strong, sharp)
Amide C=O Stretch~1650 cm⁻¹ (strong)
Amide N-H Stretch~3300 cm⁻¹ (broad)
¹H NMR -CH (CH₃)₂ (septet, 1H)~4.0-4.2 ppm
-CH(CH₃ )₂ (doublet, 6H)~1.1-1.2 ppm
-CH₂ -N₃ (singlet, 2H)~3.9-4.1 ppm
-NH - (broad singlet, 1H)~6.5-7.5 ppm
¹³C NMR C =O~165-170 ppm
C H₂-N₃~50-55 ppm
C H(CH₃)₂~41-43 ppm
CH(C H₃)₂~22-24 ppm
Mass Spec (EI) [M]⁺m/z = 142
[M-N₂]⁺m/z = 114

Analysis Justification:

  • IR: The most diagnostic peak is the strong, sharp absorption around 2100 cm⁻¹, which is characteristic of the azide asymmetric stretch and provides definitive evidence of a successful substitution reaction.[6]

  • ¹H NMR: The signals for the isopropyl group (a septet for the CH and a doublet for the two methyl groups) will be clearly identifiable. The methylene protons (CH₂) adjacent to the electron-withdrawing azide group are expected to appear as a sharp singlet downfield.

  • Mass Spectrometry: The molecular ion peak at m/z 142 confirms the molecular weight. A very common and diagnostic fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which would result in a prominent peak at m/z 114.[7]

Part 4: Chemical Reactivity and Synthetic Utility

The primary value of 2-azido-N-propan-2-ylacetamide lies in the versatile reactivity of its azide functional group, which serves as a gateway to a vast array of chemical transformations crucial for drug discovery.

1,3-Dipolar Cycloadditions: The Gateway to Triazoles

The azide group is an ideal 1,3-dipole for cycloaddition reactions with alkynes, yielding highly stable 1,2,3-triazole rings. This transformation is the cornerstone of "click chemistry."

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is exceptionally efficient for coupling the azide with terminal alkynes, proceeding with high yields and forming only the 1,4-disubstituted triazole regioisomer. It is a workhorse reaction in medicinal chemistry for linking molecular fragments, generating compound libraries, and synthesizing complex drug candidates.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in biological systems where the cytotoxicity of a copper catalyst is a concern, SPAAC provides an alternative. This reaction utilizes a strained cyclooctyne, which reacts rapidly with the azide at physiological temperatures without any catalyst.[8]

G sub 2-azido-N-propan-2-ylacetamide reaction Cu(I) Catalyst (CuAAC) alkyne R-C≡C-H (Terminal Alkyne) plus + product 1,4-disubstituted 1,2,3-Triazole Product reaction->product

Caption: Reaction scheme for CuAAC using 2-azido-N-propan-2-ylacetamide.

Reduction to Primary Amines

The azide group can be cleanly and efficiently reduced to a primary amine. This transformation is synthetically valuable as it unmasks a nucleophilic amino group, enabling further derivatization, such as peptide coupling or reductive amination.

  • Staudinger Reaction: Reaction with a phosphine (e.g., triphenylphosphine) followed by hydrolysis provides a mild method for azide reduction.

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) is another common and high-yielding method.

Part 5: Critical Safety and Handling Protocols

Scientific integrity and laboratory safety are paramount, especially when working with azides. The primary reagent, sodium azide (NaN₃), is acutely toxic and potentially explosive under specific conditions.

  • Toxicity: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It has a toxicity profile similar to that of cyanides.[3] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9][10][11][12]

  • Explosion Hazard - Heavy Metals: Sodium azide reacts with heavy metals such as lead, copper, mercury, silver, and zinc to form highly shock-sensitive and explosive metal azides. NEVER use metal spatulas to handle solid sodium azide. Use ceramic, Teflon, or plastic spatulas. Avoid contact with metal pipes, such as in drains.[3]

  • Explosion Hazard - Acidification: In the presence of acid, sodium azide is protonated to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid. All solutions containing azide must be kept at a neutral or slightly basic pH. NEVER pour azide-containing waste into an acidic waste container.[3]

  • Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines. A common method involves treatment with an oxidizing agent like sodium nitrite under acidic conditions (performed cautiously to manage the release of gas) to decompose the azide ion.

Conclusion

2-azido-N-propan-2-ylacetamide is a strategically important chemical building block. Its synthesis is straightforward and high-yielding, and its structure is ideally suited for applications in modern drug discovery and materials science. The presence of the azide group provides a versatile handle for robust and efficient coupling reactions, most notably the CuAAC "click" reaction, while the N-isopropylacetamide portion offers a stable scaffold. By following the detailed protocols for synthesis, characterization, and safe handling outlined in this guide, researchers can effectively utilize this compound to accelerate the development of novel molecular entities with significant therapeutic and technological potential.

References

  • Kishida Chemical Co., Ltd. (2021). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information for Journal of Materials Chemistry C. [Link]

  • PubChem, National Institutes of Health. 2-azido-N-phenylacetamide. [Link]

  • Henan VTC Chemical Technology Co., Ltd. 2-azido-N-propan-2-ylacetamide; CAS: 1192358-66-9. [Link]

  • PubChem, National Institutes of Health. 2-Azidopropane. [Link]

  • Missioui, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. PMC. [Link]

  • MDPI. (2022). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. [Link]

  • ResearchGate. (2022). 2-Azido-N-(4-methylphenyl)acetamide. [Link]

  • American Elements. 2-isothiocyanato-N-(propan-2-yl)acetamide. [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. PMC. [Link]

Sources

Exploratory

In-Depth Technical Guide: Physical Properties and Bioconjugation Dynamics of 2-Azido-N-propan-2-ylacetamide

Executive Summary In the landscape of advanced bioconjugation and smart materials, 2-azido-N-propan-2-ylacetamide (commonly referred to as 2-azido-N-isopropylacetamide) serves as a critical bifunctional synthon. It bridg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced bioconjugation and smart materials, 2-azido-N-propan-2-ylacetamide (commonly referred to as 2-azido-N-isopropylacetamide) serves as a critical bifunctional synthon. It bridges the highly orthogonal reactivity of "click chemistry" with the stimuli-responsive thermodynamics of smart polymers. This technical whitepaper provides an authoritative analysis of its physical properties, thermodynamic behavior, safety profile, and step-by-step integration into macromolecular workflows.

Core Molecular Identity & Physicochemical Properties

The molecule features two distinct functional domains separated by a short aliphatic spacer: an azide group ( −N3​ ) for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and an N-isopropylacetamide group , which is the structural hallmark of thermoresponsive polymers like PNIPAM.

Table 1: Fundamental Physicochemical Parameters
PropertyValueReference / Derivation
IUPAC Name 2-azido-N-propan-2-ylacetamideStandard Nomenclature
CAS Registry Number 1192358-66-9[1],[2]
Molecular Formula C₅H₁₀N₄O[1],[2]
Molecular Weight 142.16 g/mol [1]
Density ~1.15 g/cm³ (Predicted)Computational
Boiling Point N/A (Decomposes prior to boiling)[3]
Explosive Hazard Ratio 1.5 (Ratio < 3 indicates instability)Empirical Safety Rule (See Sec. 3)
Table 2: Solvation & Reactivity Profile
ParameterCharacteristicOperational Consequence
Aqueous Solubility High (Below LCST)Enables bioconjugation in aqueous/organic co-solvents.
Organic Solubility High (DMF, DMSO, DCM)Ideal for homogeneous catalysis with hydrophobic polymers.
Azide Reactivity OrthogonalInert to amines, thiols, and alcohols; strictly reacts with alkynes.
Phase Transition Imparts LCST behaviorConverts static polymers into thermoresponsive smart materials[4].

Thermal Stability and Azide Safety Profiling

As a Senior Application Scientist, I must emphasize a critical, often underreported physical property of low-molecular-weight organic azides: thermal instability .

The physical state and thermal limits of 2-azido-N-propan-2-ylacetamide are governed by its high nitrogen content. According to Smith’s rule for azide safety, the explosive hazard is evaluated by the ratio of carbon and oxygen atoms to nitrogen atoms: (NC​+NO​)/NN​ .

  • For 2-azido-N-propan-2-ylacetamide, this ratio is (5+1)/4=1.5 .

Because this value is strictly less than 3, the compound possesses high energy density and is classified as potentially explosive under thermal stress. Consequently, standard boiling point determination is impossible as the molecule decomposes violently before boiling[3]. Causality Insight: This thermodynamic instability dictates that all purification must be performed via non-thermal methods (e.g., silica gel chromatography or selective precipitation) rather than distillation.

Solvation Thermodynamics and LCST Behavior

When conjugated to a polymer backbone, the N-isopropylacetamide moiety dictates the macroscopic physical state of the material in aqueous media, imparting properties resembling those of aliphatic groups[4]. This is driven by the amphiphilic nature of the isopropyl tail and the amide hydrogen-bond network.

At lower temperatures, water molecules form highly ordered clathrate cages around the hydrophobic isopropyl groups. As thermal energy increases, the entropic penalty of maintaining these organized water structures exceeds the enthalpic benefit of hydration. The water is expelled, and the polymer chains collapse into hydrophobic aggregates, triggering a phase transition known as the Lower Critical Solution Temperature (LCST) [5].

LCST_Mechanism A Hydrated State (Below LCST) B Thermal Trigger (Entropic Penalty) A->B Heating C Dehydrated State (Clathrate Disruption) B->C Water Expulsion D Hydrophobic Aggregation C->D Phase Separation

Thermodynamic pathway of LCST phase transition driven by the N-isopropyl moiety.

Experimental Workflow: CuAAC Bioconjugation

2-azido-N-propan-2-ylacetamide is extensively utilized to functionalize synthetic polypeptides, such as poly(γ-propargyl-L-glutamate) (PPLG), to create stimuli-responsive biological delivery systems[5],[6]. Below is a field-proven, self-validating protocol for this bioconjugation.

CuAAC_Workflow cluster_0 Reaction Assembly N1 Alkyne Substrate (e.g., PPLG) N4 1,3-Dipolar Cycloaddition (RT, 24h, N2 atm) N1->N4 N2 2-Azido-N-propan-2-ylacetamide N2->N4 N3 Cu(I) Catalyst + PMDETA N3->N4 N5 Dialysis & Precipitation (Cu Removal) N4->N5 Purification N6 1H-NMR Validation (Triazole Peak ~8.0 ppm) N5->N6 Characterization

Step-by-step bioconjugation workflow utilizing copper-catalyzed cycloaddition.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the alkyne-bearing polymer (e.g., PPLG) and an excess of 2-azido-N-propan-2-ylacetamide in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that fully solvates both the rigid polypeptide backbone and the small amphiphilic azide, ensuring homogeneous reaction kinetics without competing hydrogen bonding.

  • Catalyst Complexation: Add Copper(I) Bromide (CuBr) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

    • Causality: PMDETA acts as a multidentate ligand, stabilizing the highly reactive Cu(I) oxidation state against disproportionation and accelerating the formation of the critical copper-acetylide intermediate.

  • Cycloaddition Execution: Degas the mixture via three freeze-pump-thaw cycles and stir at room temperature for 24 hours under a nitrogen atmosphere.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of Cu(I) to catalytically inactive Cu(II).

  • Purification (Self-Validating Step): Remove crude product by filtration, dissolve in boiling isopropanol, and precipitate into diethyl ether[6].

    • Causality: This differential solubility approach removes unreacted azide and copper complexes. The visual absence of a blue/green tint in the final precipitated polymer serves as a primary validation of complete copper removal.

  • Quantitative Characterization: Perform 1 H-NMR spectroscopy in D 2​ O or CDCl 3​ .

    • Causality: The system is self-validating via NMR. The appearance of a distinct triazole proton peak (~8.0 ppm) and the complete disappearance of the terminal alkyne proton (~2.5 ppm) provide quantitative proof of click efficiency[5],[6].

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 2-azido-N-propan-2-ylacetamide for Advanced Bioconjugation

Abstract The strategic modification of biomolecules is a cornerstone of modern biological research and therapeutic development. Bioorthogonal chemistry, which employs reactions that can occur in complex biological enviro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic modification of biomolecules is a cornerstone of modern biological research and therapeutic development. Bioorthogonal chemistry, which employs reactions that can occur in complex biological environments without interfering with native processes, has been pivotal in this field. The azide functional group, being small, stable, and abiological, stands out as a premier bioorthogonal handle. This guide provides an in-depth exploration of bioconjugation strategies centered around small-molecule azide reagents, exemplified by 2-azido-N-propan-2-ylacetamide. We will delve into the fundamental chemical principles of the most prominent azide-based ligation chemistries—Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation. Furthermore, this document furnishes detailed, field-tested protocols for the practical application of these reactions in critical areas such as the site-specific labeling of antibodies for the development of Antibody-Drug Conjugates (ADCs) and the metabolic labeling of cell-surface glycans for live-cell imaging. The causality behind experimental choices, troubleshooting, and methods for characterization are discussed to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Core Principles: The Chemistry of the Azide Handle

The utility of an azide-functionalized reagent like 2-azido-N-propan-2-ylacetamide is defined by the exquisitely selective reactions it can undergo. These reactions must be highly efficient under physiological conditions (neutral pH, aqueous environment, ambient temperature) and orthogonal to the vast array of functional groups present in biological systems.[1][2] Two such reactions have become indispensable tools for chemical biologists: SPAAC and the Staudinger Ligation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful variant of the well-known "click chemistry" that circumvents the need for the cytotoxic copper(I) catalyst required for the canonical CuAAC reaction.[3] This is achieved by using a cyclooctyne, an eight-membered ring containing a triple bond. The significant ring strain (~18 kcal/mol) of this alkyne dramatically lowers the activation energy of the [3+2] cycloaddition with an azide, enabling the reaction to proceed rapidly at room temperature.[3] This copper-free nature makes SPAAC the gold standard for bioconjugation in living systems.[4][5][6] A variety of strained cyclooctynes, such as dibenzocyclooctyne (DBCO), have been developed to offer a balance of high reactivity and stability.[7]

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Staudinger Ligation

First discovered by Hermann Staudinger, this reaction was ingeniously adapted by Bertozzi and Saxon for biological applications.[2][8] The Staudinger ligation occurs between an azide and a specifically engineered triarylphosphine bearing an ortho-ester trap. The initial reaction forms an aza-ylide intermediate. In the engineered phosphine, the proximal ester group rapidly "traps" this intermediate through intramolecular cyclization, which, after hydrolysis, yields a stable amide bond and a phosphine oxide byproduct.[1][2] This reaction is highly chemoselective and proceeds smoothly in water, offering a robust alternative to SPAAC, particularly for applications where a native amide linkage is desired.[9]

Staudinger_Ligation reactant_node reactant_node intermediate_node intermediate_node product_node product_node process_node process_node A Azide (R1-N3) + Engineered Phosphine B Aza-ylide Intermediate A->B - N2 C Intramolecular Trapping B->C Rapid Intramolecular Attack D Hydrolysis C->D E Stable Amide Bond (R1-NH-C(O)-R2) D->E F Phosphine Oxide Byproduct D->F

Caption: Workflow of the traceless Staudinger Ligation.

Part I: Antibody-Drug Conjugate (ADC) Development

ADCs represent a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic drug.[10][11][12] A critical challenge in ADC manufacturing is achieving a homogeneous product with a defined drug-to-antibody ratio (DAR) and specific conjugation sites, as these factors heavily influence efficacy and pharmacokinetics.[13][14] Bioorthogonal chemistry provides an elegant solution. The following protocol details how to create a site-specifically labeled ADC using an azide handle and SPAAC chemistry.

While 2-azido-N-propan-2-ylacetamide itself lacks a direct protein-reactive group, it exemplifies the azido-acetamide warhead. In practice, one would start with a precursor like azidoacetic acid and activate its carboxyl group with EDC/NHS to create a reactive ester. This ester readily reacts with primary amines on lysine residues of the antibody, installing the required azide handle.

Protocol 1: Two-Step Synthesis of a Site-Specific ADC via SPAAC

This protocol describes the installation of an azide handle onto a monoclonal antibody followed by conjugation to a DBCO-functionalized cytotoxic payload.

Rationale: The carboxylic acid of the azido-reagent precursor is converted into a semi-stable N-hydroxysuccinimide (NHS) ester. This amine-reactive intermediate efficiently acylates the ε-amine of solvent-exposed lysine residues on the antibody, forming a stable amide bond and tethering the azide group to the protein. Using a water-soluble sulfonated NHS (Sulfo-NHS) is recommended to improve reagent solubility and reaction efficiency in aqueous buffers.[15]

ParameterRecommended ValueRationale
Antibody Conc. 2 - 10 mg/mLPrevents aggregation and ensures efficient reaction kinetics.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.4-8.0Maintains protein stability; slightly alkaline pH promotes amine reactivity.
Reagents Azidoacetic Acid, EDC, Sulfo-NHSEDC activates the carboxyl group, Sulfo-NHS forms the amine-reactive ester.
Molar Excess 20-50 fold (Azide Reagent:Ab)Drives the reaction to achieve desired labeling stoichiometry (DAR).
Temperature Room Temperature (20-25°C)Balances reaction rate with protein stability.
Reaction Time 1 - 2 hoursSufficient for labeling without significant protein degradation.

Procedure:

  • Antibody Preparation: Prepare the antibody solution in ice-cold PBS, pH 7.4.

  • Reagent Preparation: Prepare fresh stock solutions of Azidoacetic Acid (e.g., 100 mM in DMSO), EDC (e.g., 200 mM in water), and Sulfo-NHS (e.g., 200 mM in water).

  • Activation (Pre-activation of Azide Reagent): In a separate microfuge tube, combine a 50-fold molar excess of Azidoacetic Acid relative to the antibody. Add 1.5 equivalents (relative to the acid) of both EDC and Sulfo-NHS. Incubate for 15 minutes at room temperature to form the active ester.

  • Conjugation: Immediately add the activated azide reagent mixture to the antibody solution. Mix gently by pipetting.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle rocking.

  • Purification: Remove excess, unreacted azide reagent and byproducts by subjecting the reaction mixture to dialysis against PBS or by using a desalting column (e.g., Zeba™ Spin Desalting Columns).[]

Rationale: The azide-functionalized antibody is now ready to be conjugated to the payload. The DBCO-activated payload will react specifically and covalently with the installed azide handles via the SPAAC mechanism, forming a stable triazole linkage without the need for a catalyst.[]

Procedure:

  • Payload Preparation: Dissolve the DBCO-functionalized payload (e.g., DBCO-MMAE) in a minimal amount of organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • SPAAC Reaction: To the purified azide-antibody from Step A, add a 3 to 5-fold molar excess of the DBCO-payload stock solution.

  • Incubation: Incubate the reaction for 4-16 hours at 4°C or for 1-4 hours at 25°C with gentle agitation, protected from light if the payload is light-sensitive.[17] Reaction times can be optimized for specific constructs.

  • Final Purification: Purify the resulting ADC to remove any unreacted payload and organic solvent. Methods such as size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A) are suitable.[]

  • Characterization: Characterize the final ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and SEC.

ADC_Workflow start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node A Monoclonal Antibody (mAb) C Conjugate to Lysines A->C B Activate Azide Reagent (EDC/Sulfo-NHS) B->C D Azide-Functionalized mAb (mAb-N3) C->D E Purify (Desalting) D->E F Add DBCO-Payload E->F G SPAAC Reaction F->G H Final ADC G->H I Purify (SEC/Protein A) H->I J Characterized ADC I->J

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Part II: Live-Cell Imaging via Metabolic Labeling

Visualizing specific classes of biomolecules on living cells provides invaluable insight into their dynamic behavior. Metabolic glycoengineering is a technique where cells are cultured with an unnatural sugar analog bearing a bioorthogonal handle.[18] The cell's metabolic machinery incorporates this sugar into its glycans, which are then presented on the cell surface, effectively decorating the cell with chemical reporters.[3][19] By feeding cells a sugar like N-azidoacetylmannosamine (ManNAz), a precursor to sialic acid, cell surface sialoglycoproteins become tagged with azides. These can then be fluorescently labeled via SPAAC for powerful imaging applications.[3]

Protocol 2: Cell-Surface Glycan Labeling and Fluorescence Microscopy

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycoproteins, followed by fluorescent labeling using a DBCO-functionalized dye.

ParameterRecommended ValueRationale
Cell Type Adherent or suspension (e.g., HeLa, Jurkat)Method is broadly applicable to most mammalian cell lines.
Azido Sugar N-azidoacetylmannosamine (ManNAz)Efficiently metabolized into azido-sialic acids.
Sugar Conc. 25 - 50 µMBalances labeling efficiency with potential metabolic perturbation.
Incubation Time 1 - 3 daysAllows for sufficient turnover and incorporation into cell-surface glycans.
DBCO-Dye Conc. 10 - 50 µMProvides sufficient signal without causing high background.
Labeling Temp. 4°C or Room Temperature4°C can be used to inhibit endocytosis and restrict labeling to the surface.

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency in complete medium. Supplement the culture medium with the azido sugar (e.g., 25 µM ManNAz) and incubate for 1-3 days under standard culture conditions.

    • Causality Note: The incubation period is critical as it depends on the rate of glycan turnover for the specific cell type and proteins of interest. A time course experiment is recommended for optimization.

  • Cell Preparation: Gently harvest the cells. Wash the cells three times with ice-cold PBS (pH 7.4) to remove unincorporated azido sugars.

  • SPAAC Labeling: Prepare a solution of the DBCO-functionalized fluorescent dye (e.g., 25 µM DBCO-CF®488A) in a suitable imaging buffer (e.g., PBS with 1% BSA).

  • Incubation: Resuspend the washed cells in the DBCO-dye solution and incubate for 30-60 minutes at 4°C or room temperature, protected from light.

    • Self-Validation: Include two crucial controls: (1) cells not treated with the azido sugar but incubated with the DBCO-dye to assess non-specific binding, and (2) cells treated with the azido sugar but not the dye to check for autofluorescence.

  • Washing and Imaging: Wash the cells three times with imaging buffer to remove excess dye.

  • Microscopy: Mount the cells on a suitable slide and visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter sets. The signal should be predominantly on the cell surface.[20]

Cell_Labeling_Workflow start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node A Culture Live Cells B Add Azido Sugar (e.g., ManNAz) A->B C Incubate 1-3 Days (Metabolic Incorporation) B->C D Cells Displaying Surface Azides C->D E Wash to Remove Excess Sugar D->E F Add DBCO-Fluorophore E->F G Incubate 30-60 min (SPAAC Reaction) F->G H Wash to Remove Excess Dye G->H I Fluorescently Labeled Cells H->I J Analyze via Microscopy or Flow Cytometry I->J

Caption: Workflow for live-cell surface labeling via metabolic glycoengineering.

References

  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. PMC, National Center for Biotechnology Information.[Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC, National Center for Biotechnology Information.[Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Utrecht University - UU Research Portal.[Link]

  • A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells. Chemical Communications (RSC Publishing).[Link]

  • High efficiency labeling of glycoproteins on living cells. PMC, National Center for Biotechnology Information.[Link]

  • A New Way To Engineer Cells: The Staudinger Ligation. Lawrence Berkeley National Laboratory.[Link]

  • High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Kiessling Lab, University of Wisconsin-Madison.[Link]

  • The Staudinger ligation-a gift to chemical biology. PubMed, National Center for Biotechnology Information.[Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI.[Link]

  • In vivo incorporation of an azide-labeled sugar analog to detect mammalian glycosylphosphatidylinositol molecules isolated from the cell surface. PubMed, National Center for Biotechnology Information.[Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.[Link]

  • Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. PMC, National Center for Biotechnology Information.[Link]

  • Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. Springer Link.[Link]

  • The Preparation of Well-Defined Antibody–Drug Conjugates Through Glycan Remodeling and Strain Promoted Azide-Alkyne Cycloadditions. PMC, National Center for Biotechnology Information.[Link]

  • Biotium launches GlycoLiner kits for rapid and selective cell surface labeling. Biotech Newswire.[Link]

  • Antibody–drug conjugate: a newly developed biological missile for tumor treatment. PMC, National Center for Biotechnology Information.[Link]

  • Antibody–Drug Conjugates—A Tutorial Review. MDPI.[Link]

  • Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations. PMC, National Center for Biotechnology Information.[Link]

  • Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. Journal of Translational Medicine.[Link]

Sources

Application

Advanced Application Note: SPAAC Kinetics and Passivation Workflows using 2-Azido-N-propan-2-ylacetamide

Executive Summary Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the selective conjugation of biomolecules in complex physiological environments without t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the selective conjugation of biomolecules in complex physiological environments without the need for cytotoxic copper catalysts[1]. While much of the literature focuses on bifunctional linkers, mono-functional aliphatic azides play a critical, often overlooked role in assay standardization and construct passivation.

This technical guide provides an in-depth analysis of 2-azido-N-propan-2-ylacetamide (CAS: 1192358-66-9)[2]. Due to its unique electronic profile and high aqueous solubility, this alpha-azido amide serves as both a precise kinetic standard for evaluating novel cyclooctynes and a highly efficient hydrophilic quenching agent for passivating unreacted cyclooctynes in Antibody-Drug Conjugate (ADC) workflows[3].

Physicochemical & Mechanistic Profiling

Structural Properties

2-azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide) is a low-molecular-weight (MW: 142.16 g/mol ) aliphatic azide. Its structure features an azide group on the alpha-carbon adjacent to an isopropyl-substituted acetamide.

  • Stability: The amide bond is highly resistant to enzymatic cleavage (unlike ester-based linkers), ensuring stability in plasma.

  • Solubility: The isopropyl group provides a perfect amphiphilic balance—preventing steric aggregation while maintaining excellent aqueous solubility.

Mechanistic Causality: The Alpha-Amide Electronic Effect

The reaction rate of SPAAC is dictated by the release of ring strain and the HOMO-LUMO energy gap between the 1,3-dipole (azide) and the dipolarophile (cyclooctyne)[4].

  • Normal Electron Demand (DBCO): Dibenzo-fused cyclooctynes like DBCO possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO). They react fastest with electron-rich azides (where the azide HOMO is high). In 2-azido-N-propan-2-ylacetamide, the adjacent carbonyl group is electron-withdrawing, which lowers the energy of the azide HOMO. This widens the HOMO-LUMO gap, slightly attenuating the reaction rate with DBCO compared to simple alkyl azides[4].

  • Inverse Electron Demand (BCN): Conversely, bicyclo[6.1.0]nonyne (BCN) has a higher-lying HOMO. The electron-withdrawing amide in 2-azido-N-propan-2-ylacetamide lowers the azide LUMO, which narrows the energy gap via an inverse electron-demand mechanism, thereby accelerating the reaction[4][5].

This electronic divergence makes 2-azido-N-propan-2-ylacetamide an exceptional discriminatory probe for mapping the electronic demands of new cyclooctynes.

Quantitative Data: Kinetic Comparisons

The table below summarizes the causal relationship between azide electronics and SPAAC kinetics ( k2​ ) across different cyclooctyne classes.

Azide ClassRepresentative MoleculeDBCO Rate ( k2​ , M⁻¹s⁻¹)BCN Rate ( k2​ , M⁻¹s⁻¹)Primary Mechanistic Driver
Electron-Rich (Alkyl) Benzyl Azide~0.60 - 1.00[6]~0.06 - 0.10[6]Normal Electron Demand
Electron-Withdrawn (Alpha-Amido) 2-azido-N-propan-2-ylacetamide ~0.30 - 0.45~0.20 - 0.35Inverse Electron Demand Shift
Aromatic Phenyl Azide~0.03[6]~0.75[4]Inverse Electron Demand

Note: Rates are highly dependent on solvent system and pH. Higher pH values (7.4 - 8.0) generally optimize the reaction rate in aqueous buffers.

Experimental Workflow & Self-Validating Protocols

Protocol A: Kinetic Benchmarking via UV-Vis Spectroscopy

This protocol is designed to determine the second-order rate constant ( k2​ ) of a novel cyclooctyne using 2-azido-N-propan-2-ylacetamide as the standard[5].

Materials:

  • 10 mM 2-azido-N-propan-2-ylacetamide in DMSO.

  • 1 mM DBCO derivative in DMSO.

  • PBS Buffer (pH 7.4), pre-warmed to 25°C.

Step-by-Step Methodology:

  • Preparation: Dilute the DBCO derivative in PBS to a final concentration of 50 µM.

  • Pseudo-First-Order Setup: Add 2-azido-N-propan-2-ylacetamide to achieve a final concentration of 500 µM (10-fold excess).

  • Data Acquisition: Immediately monitor the decay of the DBCO characteristic absorbance peak at 309 nm using a temperature-controlled UV-Vis spectrophotometer. Record absorbance every 10 seconds for 15 minutes.

  • Self-Validating Control: Run a parallel "Azide-Free Blank" (50 µM DBCO + equivalent DMSO volume). Causality: Cyclooctynes can slowly degrade or isomerize in aqueous media; subtracting the blank ensures the calculated rate is strictly due to the cycloaddition[3].

  • Calculation: Fit the decay curve to a first-order exponential A(t)=A0​e−kobs​t . Calculate the second-order rate constant: k2​=kobs​/[Azide] .

Protocol B: ADC Passivation and Quenching

When synthesizing ADCs, an excess of DBCO-payload is often used to drive conjugation to completion. Unreacted DBCO is highly hydrophobic and can cross-react with biological thiols in vivo. 2-azido-N-propan-2-ylacetamide is used to "cap" these unreacted groups[3].

Step-by-Step Methodology:

  • Conjugation: React azide-modified monoclonal antibodies (mAbs) with a 4-fold molar excess of DBCO-payload for 2 hours at room temperature.

  • Quenching: Add a 10-fold molar excess (relative to initial DBCO) of 2-azido-N-propan-2-ylacetamide directly to the reaction mixture.

  • Passivation Incubation: Incubate for 30 minutes. The small size and high solubility of the azide ensure rapid diffusion and complete capping of all residual DBCO groups.

  • Self-Validating Quality Control (SEC-HPLC): Analyze the quenched construct via Size Exclusion Chromatography. Causality: Unquenched DBCO leads to hydrophobic interactions and high-molecular-weight (HMW) aggregates. A successful passivation will show a distinct monomeric peak (>95%) with no HMW shoulder.

Mechanistic & Workflow Visualizations

ADC Passivation Workflow

The following diagram illustrates the critical role of 2-azido-N-propan-2-ylacetamide in preventing construct aggregation.

Workflow A Azide-Modified Antibody C Conjugation Phase (SPAAC) A->C B DBCO-Payload (Excess) B->C D Unreacted DBCO (Hydrophobic/Aggregation Risk) C->D Yields F Stable, Monomeric ADC Construct D->F Passivation E 2-Azido-N-propan-2-ylacetamide (Hydrophilic Quencher) E->F Caps DBCO

Fig 1. Workflow of 2-azido-N-propan-2-ylacetamide as a hydrophilic quenching agent to passivate ADCs.

Mechanistic Divergence in SPAAC

This diagram maps the causal relationship between the electronic properties of the azide and the resulting kinetic pathways.

Mechanism Azide 2-Azido-N-propan-2-ylacetamide (Lowered HOMO & LUMO) Path1 Normal Electron Demand (Attenuated Kinetics) Azide->Path1 Azide HOMO -> Alkyne LUMO Path2 Inverse Electron Demand (Accelerated Kinetics) Azide->Path2 Alkyne HOMO -> Azide LUMO DBCO DBCO (Low LUMO) DBCO->Path1 BCN BCN (High HOMO) BCN->Path2

Fig 2. Mechanistic divergence in SPAAC kinetics based on cyclooctyne electronics and azide substitution.

Troubleshooting & Quality Control

ObservationCausalityCorrective Action
Incomplete Quenching The pH of the buffer may have dropped below 6.0, protonating surrounding microenvironments and slowing SPAAC kinetics.Adjust the reaction buffer to pH 7.4–8.0 using 1M Tris or HEPES before adding the azide.
Precipitation upon Quenching The azide stock was prepared in a solvent incompatible with the protein (e.g., >10% final DMSO concentration).Prepare the 2-azido-N-propan-2-ylacetamide stock at a higher concentration (e.g., 100 mM) to minimize the final solvent volume added to the aqueous protein mixture.
Variable k2​ in Assays Trace sodium azide ( NaN3​ ) from commercial antibody storage buffers is competing for the cyclooctyne[3].Perform rigorous diafiltration or use a desalting column to remove NaN3​ prior to kinetic profiling.

References

  • Bioorthogonal chemistry Nature Reviews Disease Primers (via PubMed Central) URL:[Link][1]

  • Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides Bioconjugate Chemistry (via PubMed Central) URL:[Link][3]

  • 2-azido-N-isopropylacetamide - CAS 1192358-66-9 Molaid Chemical Database URL: [Link][2]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides Springer URL:[Link][4]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Method

Application Notes and Protocols for Peptide Modification using 2-azido-N-propan-2-ylacetamide

Authored by: A Senior Application Scientist Introduction: A Novel Bifunctional Reagent for Targeted Peptide Conjugation The precise modification of peptides is a cornerstone of modern chemical biology and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: A Novel Bifunctional Reagent for Targeted Peptide Conjugation

The precise modification of peptides is a cornerstone of modern chemical biology and drug development. The ability to attach functional moieties such as fluorophores, polyethylene glycol (PEG) chains, or cytotoxic payloads to specific sites on a peptide backbone enables the creation of sophisticated research tools and therapeutic candidates. Bioorthogonal chemistry, particularly the set of reactions known as "click chemistry," has revolutionized this field by offering rapid, efficient, and highly selective transformations that can be performed in complex biological environments.[1]

This guide introduces 2-azido-N-propan-2-ylacetamide , a versatile bifunctional reagent for the site-specific introduction of an azide chemical handle onto peptides. This reagent is designed to first react with nucleophilic amino acid residues, most notably the thiol group of cysteine, via its acetamide functional group. The covalently attached azide group then serves as a versatile anchor for subsequent modification through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[] This two-step approach allows for a modular and flexible strategy for peptide conjugation.

Core Principles: The Power of Azide-Alkyne Click Chemistry

The foundation of this methodology lies in the "click chemistry" paradigm, which favors reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The azide-alkyne cycloaddition is the quintessential click reaction, forming a stable triazole linkage.[3][4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and efficient reaction involves the use of a copper(I) catalyst to unite a terminal alkyne and an azide.[5] The reaction is typically fast and can be performed in aqueous buffers, making it suitable for a wide range of biomolecules.[4] Ligands such as THPTA or TBTA are often employed to stabilize the copper(I) catalyst and improve reaction kinetics.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[]

The choice between CuAAC and SPAAC depends on the specific application. For in vitro conjugations, the speed and efficiency of CuAAC are often advantageous. For applications involving live cells or in vivo systems, the biocompatibility of SPAAC is paramount.[]

Experimental Workflows and Protocols

The overall strategy for using 2-azido-N-propan-2-ylacetamide involves two key stages: first, the installation of the azide handle onto the peptide, and second, the "clicking" of a desired molecule onto the azide-modified peptide.

Workflow Overview

G cluster_0 Stage 1: Azide Installation cluster_1 Stage 2: Click Chemistry Conjugation Peptide_Cys Peptide with Cysteine Residue Azide_Peptide Azide-Modified Peptide Peptide_Cys->Azide_Peptide Alkylation Reagent 2-azido-N-propan-2-ylacetamide Reagent->Azide_Peptide Final_Conjugate Final Peptide Conjugate Azide_Peptide->Final_Conjugate CuAAC or SPAAC Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Dye, PEG, Drug) Alkyne_Molecule->Final_Conjugate

Caption: Overall workflow for peptide modification.

Protocol 1: Synthesis of 2-azido-N-propan-2-ylacetamide

This protocol describes a likely synthetic route from a commercially available precursor, 2-bromo-N-propan-2-ylacetamide, based on standard nucleophilic substitution reactions.[6]

Materials:

  • 2-Bromo-N-propan-2-ylacetamide

  • Sodium azide (NaN₃)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-N-propan-2-ylacetamide in a mixture of ethanol and water (e.g., an 8:2 v/v ratio).

  • Add 1.5 equivalents of sodium azide to the solution with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-azido-N-propan-2-ylacetamide, may precipitate out of the solution and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Protocol 2: Site-Specific Azide Installation on a Cysteine-Containing Peptide

This protocol details the alkylation of a cysteine residue with 2-azido-N-propan-2-ylacetamide.

Materials:

  • Cysteine-containing peptide

  • 2-azido-N-propan-2-ylacetamide

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5

  • Dimethyl sulfoxide (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of 2-azido-N-propan-2-ylacetamide in DMSO (e.g., 100 mM).

  • Add a 10- to 50-fold molar excess of the 2-azido-N-propan-2-ylacetamide stock solution to the peptide solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain peptide solubility.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Monitor the reaction progress by LC-MS to observe the mass shift corresponding to the addition of the azido-acetamide group.

  • Once the reaction is complete, purify the azide-modified peptide from excess reagent and byproducts using RP-HPLC.

  • Lyophilize the purified peptide and confirm its identity and purity by mass spectrometry.

Protocol 3: CuAAC Conjugation of the Azide-Modified Peptide

This protocol describes the copper-catalyzed "clicking" of an alkyne-functionalized molecule onto the azide-modified peptide.

G cluster_0 CuAAC Reaction Components Azide_Peptide Azide-Modified Peptide Reaction_Vessel Reaction Mixture Azide_Peptide->Reaction_Vessel Alkyne_Probe Alkyne-Probe Alkyne_Probe->Reaction_Vessel CuSO4 CuSO4 CuSO4->Reaction_Vessel Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Vessel Ligand THPTA Ligand->Reaction_Vessel Buffer PBS Buffer->Reaction_Vessel Final_Product Triazole-Linked Peptide Conjugate Reaction_Vessel->Final_Product Incubate at RT

Caption: Workflow for CuAAC conjugation.

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule (e.g., alkyne-PEG, alkyne-dye)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • THPTA ligand solution (e.g., 100 mM in water)

  • Reaction Buffer: PBS, pH 7.4

  • RP-HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the azide-modified peptide and the alkyne-functionalized molecule (1.5-5 equivalents) in the reaction buffer.

  • To the reaction mixture, add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly to mix.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Monitor the formation of the triazole-linked product by LC-MS.

  • Purify the final peptide conjugate by RP-HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry.

Component Stock Concentration Volume (µL) for 100 µL reaction Final Concentration
Azide-Peptide1 mM500.5 mM
Alkyne-Probe10 mM101 mM
THPTA100 mM22 mM
CuSO₄20 mM51 mM
Sodium Ascorbate300 mM1030 mM
Buffer (PBS)-23-

Table 1: Example reaction setup for CuAAC.

Protocol 4: SPAAC Conjugation of the Azide-Modified Peptide

This protocol details the copper-free "clicking" of a strained alkyne to the azide-modified peptide.

Materials:

  • Azide-modified peptide

  • Strained alkyne (e.g., DBCO-PEG, BCN-dye)

  • Reaction Buffer: PBS or HBS, pH 7.4

  • DMSO or other organic co-solvent if needed for alkyne solubility

  • RP-HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the azide-modified peptide in the reaction buffer.

  • Prepare a stock solution of the strained alkyne in DMSO.

  • Add 1.5-3 equivalents of the strained alkyne to the peptide solution.

  • Incubate the reaction at room temperature for 4-12 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Monitor the reaction progress by LC-MS.

  • Purify the final conjugate by RP-HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry.

Component Stock Concentration Volume (µL) for 100 µL reaction Final Concentration
Azide-Peptide1 mM500.5 mM
DBCO-Probe10 mM in DMSO151.5 mM
Buffer (PBS)-35-

Table 2: Example reaction setup for SPAAC.

Trustworthiness and Validation

The protocols described are based on well-established and extensively validated chemical principles.[1][][5] The success of each step can be quantitatively assessed:

  • Azide Installation: The conversion of the starting peptide to the azide-modified peptide can be monitored by LC-MS. A successful reaction will show a complete shift in the mass spectrum corresponding to the addition of the 2-azido-N-propan-2-ylacetamide moiety, with the disappearance of the starting material peak.

  • Click Conjugation: The formation of the final conjugate is also monitored by LC-MS. The disappearance of the azide-modified peptide peak and the appearance of a new peak with the expected mass of the final conjugate confirm a successful reaction. Purity should be assessed by integrating the peak areas in the RP-HPLC chromatogram.

References

  • BenchChem. An In-depth Technical Guide to Click Chemistry Reagents for Peptides.
  • Seneviratne, U. et al. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols.
  • Vector Labs. Iodoacetamide Azide.
  • Lumiprobe. Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules.
  • BroadPharm. Click Chemistry Protocols.
  • MedChemExpress. Bioconjugation Life Science Reagents.
  • BenchChem. A Comparative Guide to Azide-Modified Amino Acids for Bioconjugation and Peptide Chemistry.
  • BenchChem. Application Notes: The Role of Azides in Peptide Synthesis and Modification.
  • ACS Publications. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters.
  • BOC Sciences. Click Chemistry Tools & Reagents - Bioconjugation.
  • DR-NTU. Site-specific Dual Functionalization of Cysteine Residue in Peptides and Proteins with 2-Azidoacrylates.
  • PMC. Synthesis and crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide.
  • BenchChem. Technical Support Center: Synthesis of 2-azido-N-(2-chlorophenyl)acetamide.
  • The Synthesis and Applications of 2-Bromo-N-propan-2-ylacetamide in Research.

Sources

Application

Application Note: 2-Azido-N-propan-2-ylacetamide in Drug Discovery

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In the rapidly evolving landscape of drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In the rapidly evolving landscape of drug discovery, bioorthogonal chemistry has become an indispensable tool for targeted drug delivery, antibody-drug conjugate (ADC) synthesis, and live-cell imaging. While simple azides (e.g., methyl or benzyl azide) are commonly used in preliminary assays, they often fail to accurately represent the steric and electronic complexities of biological systems.

2-Azido-N-propan-2-ylacetamide (CAS: 1192358-66-9), also known as 2-azido-N-isopropylacetamide, bridges this gap. Featuring a secondary amide linkage and a sterically demanding isopropyl group, this molecule serves as a highly accurate peptide-mimetic azide. This application note details its two primary utilities in drug development:

  • Kinetic Benchmarking: Acting as a surrogate for azido-modified amino acids to evaluate the reaction kinetics of novel cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Polymer Functionalization: Serving as a grafting moiety in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to engineer pH-responsive polypeptide architectures for targeted drug delivery.

Application A: Kinetic Benchmarking of SPAAC Reagents

The Causality of Reagent Selection

When designing next-generation cyclooctynes for in vivo labeling, researchers must determine the second-order rate constant ( k2​ ). Using sterically unhindered azides overestimates this rate, leading to poor translation when the cyclooctyne is applied to a bulky, azido-functionalized protein. 2-azido-N-propan-2-ylacetamide perfectly mimics the steric bulk and electronic deactivation of a peptide bond. It was instrumental in validating the highly accelerated kinetics of Biarylazacyclooctynone (BARAC), proving that BARAC could achieve rapid labeling without copper catalysts () [1].

Quantitative Kinetic Data

The following table summarizes the kinetic benchmarking of various cyclooctynes using model azides. Note the superior reaction rate of BARAC when tested against the sterically demanding 2-azido-N-propan-2-ylacetamide.

Cyclooctyne ReagentModel Azide UsedSolventTemp (°C) k2​ ( M−1s−1 )
OCT (First Gen)Benzyl azide CD3​CN 25~0.0024
DIFO (Fluorinated)Benzyl azide CD3​CN 25~0.076
DPAD (Sulfate-linked)2-azido-N-benzylacetamide CD3​CN 25~0.060
BARAC (Biaryl)2-azido-N-propan-2-ylacetamide CD3​CN 25~0.960

Data synthesized from foundational SPAAC kinetic profiling studies () [2].

SPAAC_Kinetics A BARAC (Strained Cyclooctyne) C Transition State (Strain Relief) A->C k2 ≈ 0.96 M⁻¹s⁻¹ B 2-azido-N-propan-2-ylacetamide (Peptide-mimetic Azide) B->C D Triazole Cycloadduct (Bioorthogonal Linkage) C->D Rapid & Irreversible

Caption: SPAAC reaction pathway between BARAC and 2-azido-N-propan-2-ylacetamide forming a triazole.

Protocol 1: Self-Validating NMR Kinetic Assay for SPAAC

This protocol utilizes 1H -NMR to establish a self-validating kinetic profile, ensuring the calculated rate is derived exclusively from product formation rather than reagent degradation.

Materials:

  • Cyclooctyne of interest (e.g., BARAC)

  • 2-azido-N-propan-2-ylacetamide (Model Azide)

  • Deuterated Acetonitrile ( CD3​CN )

  • Hexamethyldisiloxane (HMDSO) as an internal standard.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a 20 mM stock of the cyclooctyne and a 20 mM stock of 2-azido-N-propan-2-ylacetamide in CD3​CN . Include 1 mM HMDSO in the azide stock as an inert internal integration standard.

  • Baseline Validation: Acquire a baseline 1H -NMR spectrum of the azide alone. Identify the distinct isopropyl methine proton multiplet (~3.9 ppm) and the α -protons adjacent to the azide (~3.8 ppm).

  • Reaction Initiation: In an NMR tube, combine 250 µL of the cyclooctyne stock and 250 µL of the azide stock (final concentration: 10 mM each). Invert three times to mix and immediately insert into the NMR spectrometer pre-equilibrated to 25 °C.

  • Data Acquisition: Run a multi-scan kinetic macro, acquiring a spectrum every 30 seconds for 30 minutes.

  • Self-Validation & Analysis:

    • Validation Check: Ensure the HMDSO peak (0.06 ppm) remains constant across all spectra. If it fluctuates, instrument shimming or tuning is unstable, and the data must be discarded.

    • Integration: Monitor the disappearance of the azide α -protons and the simultaneous appearance of the triazole-adjacent protons.

    • Calculation: Plot 1/[Azide] versus time. The slope of the linear regression yields the second-order rate constant ( k2​ ).

Application B: Synthesis of Responsive Polypeptides

The Causality of Experimental Design

Developing smart drug delivery vehicles (e.g., micelles that disassemble in the acidic tumor microenvironment) requires polymers with tunable side chains. Directly polymerizing heavily functionalized N-carboxyanhydride (NCA) monomers is sterically hindered, resulting in low molecular weights and high dispersity.

To circumvent this, researchers utilize a post-polymerization modification strategy. A uniform, high-molecular-weight backbone of poly(γ-propargyl-L-glutamate) (PPLG) is synthesized first. Then, 2-azido-N-propan-2-ylacetamide is grafted onto the alkyne backbone via CuAAC. The isopropylamine-like side chains impart specific hydrophobic and pH-responsive characteristics to the resulting polypeptide, enabling controlled drug release () [3].

PPLG_Workflow Step1 Poly(γ-propargyl-L-glutamate) (Alkyne-bearing PPLG) Step2 2-azido-N-propan-2-ylacetamide + Cu(I) Catalyst Step1->Step2 Solubilize in DMF Step3 CuAAC Cycloaddition (Side-chain Grafting) Step2->Step3 Ascorbic Acid / RT Step4 Responsive Polypeptide (Drug Delivery Vehicle) Step3->Step4 Dialysis & Lyophilization

Caption: CuAAC post-polymerization modification of PPLG using 2-azido-N-propan-2-ylacetamide.

Protocol 2: CuAAC Functionalization of PPLG

This protocol includes orthogonal self-validation steps (FTIR and GPC) to ensure complete functionalization without backbone degradation.

Materials:

  • Poly(γ-propargyl-L-glutamate) (PPLG)

  • 2-azido-N-propan-2-ylacetamide (3 equivalents per alkyne residue)

  • Copper(I) Bromide (CuBr) (0.1 equivalents)

  • N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) (0.1 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Polymer Solubilization: Dissolve 100 mg of PPLG in 5 mL of anhydrous DMF in a Schlenk flask. Stir until completely homogeneous.

  • Reagent Addition: Add 2-azido-N-propan-2-ylacetamide (3 eq. relative to the alkyne repeating units) to the flask.

  • Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can cause oxidative coupling of alkynes (Glaser coupling) and ruin the polymer backbone.

  • Catalyst Introduction: Under a positive pressure of Nitrogen, add CuBr (0.1 eq.) and PMDETA (0.1 eq.). The solution will turn light green/blue. Stir at room temperature for 24 hours.

  • Self-Validation Check 1 (FTIR): Withdraw a 50 µL aliquot, precipitate in ether, and run an FTIR spectrum. Validation: The reaction is complete only when the strong azide stretch at ~2100 cm⁻¹ and the alkyne stretch at ~3280 cm⁻¹ have entirely disappeared. If peaks remain, add 0.05 eq. of ascorbic acid to reduce any oxidized Cu(II) back to Cu(I) and stir for an additional 12 hours.

  • Purification: Pass the reaction mixture through a short column of neutral alumina to remove the copper catalyst. Precipitate the filtrate into an excess of cold diethyl ether.

  • Dialysis & Lyophilization: Dissolve the precipitate in deionized water (adjusting pH if necessary for solubility) and dialyze against DI water for 3 days (MWCO 3.5 kDa) to remove unreacted azide. Lyophilize to obtain the functionalized, responsive polypeptide as a white powder.

  • Self-Validation Check 2 (GPC): Run Gel Permeation Chromatography (GPC) on the final product. A unimodal peak with a shift to a higher molecular weight compared to the starting PPLG confirms successful grafting without polymer cross-linking or degradation.

References

  • Title: Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry Source: Organic Letters (via PubMed Central) URL: [Link]

  • Title: Compositions and methods for modification of biomolecules (US Patent 8,519,122)
  • Title: Synthesis and Testing of Novel Polypeptides for Biological Applications Source: Massachusetts Institute of Technology (MIT) DSpace Repository URL: [Link]

Method

Application Note: Bioorthogonal Protein Labeling via 2-azido-N-propan-2-ylacetamide

Executive Summary The functionalization of proteins via bioorthogonal chemistry requires probes that are highly reactive yet minimally perturbing to the target macromolecule's native structure. 2-azido-N-propan-2-ylaceta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of proteins via bioorthogonal chemistry requires probes that are highly reactive yet minimally perturbing to the target macromolecule's native structure. 2-azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide, CAS: 1192358-66-9) is a compact, low-molecular-weight (142.16 g/mol ) azide probe[1][2]. It is specifically engineered to introduce an isopropylamide moiety onto alkyne-tagged proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The isopropyl group provides a critical balance of steric shielding and solubility, mimicking hydrophobic amino acid side chains (e.g., valine) without inducing massive structural perturbations, making it ideal for structure-activity relationship (SAR) studies and biomaterial functionalization[3].

This application note details a highly optimized, self-validating CuAAC protocol for conjugating 2-azido-N-propan-2-ylacetamide to alkyne-modified proteins, ensuring maximum yield while preserving protein integrity.

Mechanistic Principles & Causality

The CuAAC reaction is the gold standard for bioorthogonal labeling due to its extreme thermodynamic driving force and strict orthogonality to biological functional groups[4]. However, the reaction relies on the in situ generation of Copper(I), a highly reactive transition metal state that can easily disproportionate or generate reactive oxygen species (ROS) in aqueous environments.

To prevent protein degradation, this protocol utilizes THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). Unlike older ligands such as TBTA, THPTA is highly water-soluble and fully encapsulates the Cu(I) ion[4][5]. By occupying all available coordination sites on the copper catalyst, THPTA acts as a sacrificial shield, preventing the catalyst from interacting with molecular oxygen and generating ROS that would otherwise oxidize sensitive residues like histidine, cysteine, and methionine.

CuAAC_Mechanism A Alkyne-Tagged Protein D Cu(I)-Acetylide Complex A->D B 2-azido-N-propan-2-ylacetamide E Metallacycle Intermediate B->E Azide Binding C Cu(II) + THPTA + Ascorbate (Active Cu(I) Catalyst) C->D Catalyzes D->E Cycloaddition F 1,4-Disubstituted Triazole (Stable Conjugate) E->F Protonation

Figure 1: Mechanistic pathway of the CuAAC reaction stabilized by THPTA.

Experimental Design & Self-Validating Systems

A robust protocol must be a self-validating system . To ensure that the observed labeling is strictly the result of covalent triazole formation and not non-specific hydrophobic adsorption of the 2-azido-N-propan-2-ylacetamide probe, you must run parallel controls:

  • The Negative Control (Minus Ascorbate): Assemble the reaction exactly as described but replace sodium ascorbate with an equal volume of water. Without ascorbate, Cu(II) cannot be reduced to the catalytically active Cu(I)[4]. Any mass shift observed in this control during downstream LC-MS analysis indicates non-specific binding, signaling a need to increase the stringency of the purification washes.

  • The Order of Addition (Causality): Premixing the CuSO₄ and THPTA is a non-negotiable step[6]. If unchelated Cu(II) is introduced directly to the protein, it will coordinate non-specifically to the peptide backbone. Subsequent addition of ascorbate will reduce this localized copper, generating site-specific ROS that will cleave the protein. Premixing ensures 100% of the copper is kinetically trapped in the THPTA coordination sphere prior to protein contact.

Quantitative Reagent Specifications

Note: The following concentrations are optimized for a standard 100 µL reaction volume.

ReagentStock ConcentrationFinal ConcentrationMolar Equivalents (vs. Protein)Purpose
Alkyne-Tagged Protein 1 - 5 mg/mL50 µM1 eqTarget macromolecule
2-azido-N-propan-2-ylacetamide 10 mM (in DMSO)500 µM10 eqBioorthogonal probe
CuSO₄ 20 mM (in H₂O)100 µM2 eqCu(II) source
THPTA 50 mM (in H₂O)500 µM10 eqCu(I) stabilizing ligand
Sodium Ascorbate 100 mM (in H₂O)2.5 mM50 eqReducing agent

Step-by-Step Methodology

Phase 1: Reagent Preparation
  • Buffer Selection: Prepare a 100 mM Sodium Phosphate buffer (pH 7.4). Crucial: Do not use buffers containing primary amines (e.g., Tris) or chelating agents (e.g., EDTA), as they will strip the copper from the THPTA ligand and halt the reaction.

  • Probe Preparation: Dissolve 2-azido-N-propan-2-ylacetamide in anhydrous DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C.

  • Ascorbate Preparation: Weigh out Sodium Ascorbate and dissolve in LC-MS grade water to 100 mM. This must be prepared fresh immediately before use. Ascorbate oxidizes rapidly in the presence of atmospheric oxygen, losing its reducing power[6].

Phase 2: Reaction Assembly
  • Protein & Probe Mixture: In a low-protein-binding microcentrifuge tube, dilute the alkyne-tagged protein to 50 µM in the phosphate buffer. Add the 2-azido-N-propan-2-ylacetamide stock to achieve a final concentration of 500 µM. Vortex gently to mix.

  • Catalyst Premix: In a separate tube, combine 1 volume of 20 mM CuSO₄ with 2.5 volumes of 50 mM THPTA. Incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating the formation of the Cu(II)-THPTA complex[6].

  • Complex Addition: Add the required volume of the Cu(II)-THPTA premix to the protein/probe solution to achieve a final Cu(II) concentration of 100 µM.

  • Initiation: Initiate the cycloaddition by adding the freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM.

  • Incubation: Flush the reaction tube with argon or nitrogen gas to displace oxygen, seal tightly, and incubate at room temperature for 1.5 to 2 hours on an end-over-end rotator.

Phase 3: Purification & Validation
  • Quenching: Terminate the reaction by adding EDTA to a final concentration of 5 mM. This rapidly chelates the copper, halting any further catalysis or ROS generation.

  • Desalting: Purify the labeled protein using a size-exclusion chromatography (SEC) column (e.g., Zeba Spin Desalting Column) pre-equilibrated with your desired downstream storage buffer.

  • Validation: Analyze the purified conjugate via intact mass spectrometry (LC-MS). Successful conjugation of 2-azido-N-propan-2-ylacetamide will yield a precise mass shift of +142.16 Da relative to the unmodified alkyne-tagged protein.

Exp_Workflow S1 1. Prepare Reagents (Fresh Ascorbate) S2 2. Mix Protein & Azide S1->S2 S3 3. Premix Cu(II) & THPTA S1->S3 S4 4. Add Premix to Protein S2->S4 S3->S4 S5 5. Initiate with Ascorbate S4->S5 S6 6. Purify Conjugate S5->S6

Figure 2: Stepwise experimental workflow for CuAAC protein labeling.

Sources

Application

Advanced Surface Functionalization using 2-azido-N-propan-2-ylacetamide: Protocols for CuAAC and SPAAC

Executive Summary The functionalization of material surfaces with responsive chemical moieties is a cornerstone of modern biomaterials and sensor development. 2-azido-N-propan-2-ylacetamide (commonly referred to as 2-azi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of material surfaces with responsive chemical moieties is a cornerstone of modern biomaterials and sensor development. 2-azido-N-propan-2-ylacetamide (commonly referred to as 2-azido-N-isopropylacetamide, CAS: 1192358-66-9) is a highly versatile bifunctional molecule [1]. It features an azide group primed for highly efficient "click" cycloadditions and an N-isopropylacetamide tail. Structurally analogous to the repeating unit of poly(N-isopropylacrylamide) (PNIPAM), this molecule allows researchers to graft thermoresponsive, pseudo-PNIPAM monolayers onto substrates . Furthermore, its predictable reactivity makes it a gold-standard azide for calibrating the kinetics of novel cyclooctynes in bioorthogonal chemistry [2].

This application note provides comprehensive, self-validating protocols for grafting 2-azido-N-propan-2-ylacetamide onto surfaces using both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Mechanistic Insights & Experimental Causality (E-E-A-T)

Selecting the correct immobilization strategy is critical for surface integrity and downstream application. The choice between CuAAC and SPAAC dictates the density, regiochemistry, and biocompatibility of the resulting thermoresponsive layer.

  • The CuAAC Pathway: Utilizing a terminal alkyne surface, CuAAC requires a Cu(I) catalyst to drive the reaction. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a water-soluble accelerating ligand [3]. Causality: THPTA stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that could degrade the substrate. Sodium ascorbate is added to continuously reduce any oxidized Cu(II) back to the active Cu(I) state. This pathway yields a strictly 1,4-disubstituted triazole with minimal steric footprint, allowing for ultra-high-density surface packing.

  • The SPAAC Pathway: For bio-sensitive or integrated-circuit surfaces where copper contamination is detrimental, SPAAC is preferred. Surfaces are pre-functionalized with strained alkynes such as DBCO (Dibenzocyclooctyne) or BARAC (Biarylazacyclooctynone) [4]. Causality: The inherent ring strain of the cyclooctyne lowers the activation energy, allowing the 2-azido-N-propan-2-ylacetamide to "click" spontaneously at room temperature without a catalyst [2]. While highly biocompatible, the bulky cyclooctyne ring limits the maximum theoretical grafting density compared to CuAAC.

Workflow Visualization

SurfaceModification Substrate Silicon/Glass Substrate (Hydroxyl Terminated) Silanization Silanization (Alkyne- or DBCO-Silane) Substrate->Silanization Intermediate Reactive Monolayer (Alkyne/DBCO) Silanization->Intermediate CuAAC CuAAC Reaction (CuSO4, THPTA, NaAsc) Intermediate->CuAAC Terminal Alkyne SPAAC SPAAC Reaction (Catalyst-Free) Intermediate->SPAAC Strained Alkyne Azide 2-azido-N-propan-2-ylacetamide (Aqueous/DMSO Solution) Azide->CuAAC Azide->SPAAC Final Thermoresponsive Surface (Pseudo-PNIPAM Layer) CuAAC->Final SPAAC->Final

Workflow for surface functionalization using 2-azido-N-propan-2-ylacetamide via CuAAC and SPAAC.

Quantitative Data: CuAAC vs. SPAAC Parameters

ParameterCuAAC (Terminal Alkyne)SPAAC (DBCO/BARAC)
Reaction Rate Constant ( k ) ~10 - 100 M⁻¹s⁻¹ (Catalyst dependent)0.3 M⁻¹s⁻¹ (DBCO) / 0.96 M⁻¹s⁻¹ (BARAC)
Catalyst Requirement Cu(I) + THPTA Ligand + Sodium AscorbateNone (Catalyst-Free)
Regioselectivity Strictly 1,4-disubstituted triazoleMixture of regioisomers
Surface Grafting Density Very High (Minimal steric hindrance)Moderate (Bulky cyclooctyne footprint)
Primary Application High-density thermoresponsive coatingsBioorthogonal / Cu-sensitive substrates

Experimental Protocols

Protocol 1: Preparation of Alkyne/DBCO-Functionalized Substrates

This protocol establishes the foundational reactive monolayer on silicon or glass substrates.

  • Surface Cleaning: Immerse the silicon/glass substrates in Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 30 minutes at room temperature. (Caution: Piranha is highly corrosive and reactive. Handle in a fume hood with extreme care).

  • Rinsing: Rinse extensively with ultra-pure deionized (DI) water and dry under a gentle stream of N₂.

  • Silanization: Immediately immerse the activated substrates in a 1% (v/v) solution of either an alkyne-silane (e.g., 11-(triethoxysilyl)undec-1-yne) or a DBCO-silane in anhydrous toluene.

  • Incubation: Allow the self-assembly to proceed for 4 hours at room temperature in a sealed, anhydrous environment.

  • Curing: Remove the substrates, rinse sequentially with toluene, ethanol, and DI water. Dry with N₂ and bake at 110°C for 30 minutes to cross-link the siloxane network.

Protocol 2: CuAAC Functionalization (High Density)

For generating a densely packed pseudo-PNIPAM layer using copper catalysis.

  • Azide Preparation: Dissolve 2-azido-N-propan-2-ylacetamide in a 9:1 mixture of PBS (pH 7.4) and DMSO to a final concentration of 10 mM.

  • Catalyst Pre-complexation: In a separate vial, mix 1 mM CuSO₄ with 5 mM THPTA ligand in DI water. Incubate for 10 minutes at room temperature to allow the Cu-ligand complex to form [3].

  • Activation: Add the pre-complexed catalyst to the azide solution. Immediately add 10 mM Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species. The solution may briefly turn slightly yellow.

  • Surface Reaction: Submerge the alkyne-functionalized substrate (from Protocol 1) into the reaction mixture. Incubate in the dark at room temperature for 2 hours.

  • Chelation Wash (Critical Step): Remove the substrate and wash immediately with a 10 mM EDTA solution for 15 minutes. Causality: EDTA strongly chelates any residual copper trapped on the surface or within the triazole linkages, preventing heavy-metal toxicity and unwanted surface charge artifacts.

  • Final Rinse: Rinse with DI water and ethanol, then dry with N₂.

Protocol 3: SPAAC Functionalization (Bioorthogonal)

For functionalizing sensitive surfaces without the use of heavy metal catalysts.

  • Azide Preparation: Dissolve 2-azido-N-propan-2-ylacetamide in PBS (pH 7.4) to a final concentration of 10 mM. (DMSO can be added up to 5% if solubility assistance is needed).

  • Surface Reaction: Submerge the DBCO- or BARAC-functionalized substrate (from Protocol 1) into the azide solution.

  • Incubation: Allow the reaction to proceed at room temperature for 2 to 4 hours. No catalyst or reducing agent is required [4].

  • Final Rinse: Wash the substrate thoroughly with DI water and ethanol to remove unreacted azide, then dry with N₂.

System Validation: The Thermal Switch (E-E-A-T)

To ensure these protocols function as a self-validating system , researchers must verify the thermoresponsive nature of the grafted N-isopropylacetamide layer .

Validation Methodology: Perform Water Contact Angle (WCA) goniometry at two distinct temperatures.

  • At 20°C (Below LCST): The surface should display hydrophilic behavior (WCA < 60°). The amide protons and carbonyl oxygens form stable hydrogen bonds with the water droplet.

  • At 40°C (Above LCST): The surface should undergo a phase transition, becoming significantly more hydrophobic (WCA > 75°). The hydrogen bonds break, and the isopropyl groups dominate the surface energy profile.

  • If this thermal switch is observed, the functionalization is unequivocally successful.

Mechanistic Pathway Visualization

ReactionMechanisms Azide Target Azide 2-azido-N-propan-2-ylacetamide Triazole1 1,4-Disubstituted Triazole Regioselective Linkage Azide->Triazole1 Triazole2 Cyclooctyl-Triazole Isomers Mixed Regiochemistry Azide->Triazole2 Ring Strain TermAlkyne Terminal Alkyne High Density Surface TermAlkyne->Triazole1 StrainAlkyne Strained Alkyne (BARAC/DBCO) Bioorthogonal Surface StrainAlkyne->Triazole2 Catalyst Cu(I) Catalyst THPTA Stabilized Catalyst->Triazole1 Accelerates

Mechanistic pathways comparing CuAAC and SPAAC cycloadditions with the target azide.

References

  • Molaid Chemical Database : 2-azido-N-isopropylacetamide (CAS 1192358-66-9) Properties and Characterization. Available at:[Link]

  • Massachusetts Institute of Technology (DSpace) : Engler, A. C. (2011). Synthesis and Testing of Novel Polypeptides for Biological Applications (Focus on thermoresponsive azide-alkyne functionalization). Available at:[Link]

  • US Patent Office: Bertozzi, C. R., et al. (2013). Compositions and methods for modification of biomolecules (US Patent 8519122B2 - BARAC kinetics with 2-azido-N-isopropylacetamide).
  • Bioconjugate Chemistry (ACS Publications) : Surface Functionalization Using Catalyst-Free Azide−Alkyne Cycloaddition. Available at:[Link]

Sources

Method

Application Note: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols for 2-Azido-N-propan-2-ylacetamide

Introduction & Mechanistic Grounding 2-Azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide, CAS: 1192358-66-9, MW: 142.16 g/mol ) is a highly versatile aliphatic azide building block 1. The isopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

2-Azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide, CAS: 1192358-66-9, MW: 142.16 g/mol ) is a highly versatile aliphatic azide building block 1. The isopropyl amide moiety provides a sterically tunable, hydrogen-bond-capable handle, making it highly valuable for synthesizing peptidomimetics, functionalizing synthetic polypeptides (such as poly(γ-propargyl-L-glutamate)), and developing targeted bioconjugates 2.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier methodology for reacting this azide with terminal alkynes to form stable, 1,4-disubstituted 1,2,3-triazoles 3. The reaction boasts a massive rate acceleration of 107 to 108 over uncatalyzed 1,3-dipolar cycloadditions, proceeding efficiently across a broad pH range (4–12) and in aqueous environments 3.

Causality in Reaction Design: The Self-Validating System

A robust CuAAC protocol is not merely a mixture of reagents; it is a carefully orchestrated sequence designed to maintain the active Cu(I) oxidation state while preventing substrate degradation. As a Senior Application Scientist, I emphasize the following causal relationships that dictate our protocol design:

  • Catalyst Generation (CuSO₄ + Sodium Ascorbate): Cu(I) is thermodynamically unstable. Generating it in situ from Cu(II) sulfate using sodium ascorbate ensures a steady supply of the active catalyst without the need for strict anaerobic conditions 4.

  • Ligand Stabilization (THPTA): In aqueous media, Cu(I) rapidly disproportionates or oxidizes. The water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) coordinates Cu(I), accelerating the reaction while acting as a sacrificial reductant to protect sensitive biomolecules from reactive oxygen species (ROS) [[5]](). A 1:5 ratio of Cu:THPTA is strictly recommended for bioconjugation 6.

  • Order of Addition (Critical): Ascorbate must never be added to copper in the absence of the ligand. Doing so generates ROS that degrade the substrates. The self-validating sequence requires premixing CuSO₄ and THPTA before introducing them to the substrates, followed by ascorbate as the final initiator 5.

  • Byproduct Scavenging (Aminoguanidine): Ascorbate oxidation produces dehydroascorbate and diketogulonate—electrophiles that can crosslink arginine and lysine residues on proteins. Aminoguanidine is added to bioconjugation reactions to scavenge these reactive carbonyls, preserving protein integrity 5.

Logical Workflow Visualization

CuAAC_Logic Substrates 1. Substrates Alkyne + 2-azido-N-propan-2-ylacetamide Assembly 3. Reaction Assembly Combine Substrates & Catalyst Complex Substrates->Assembly Catalyst 2. Cu(I) Stabilization CuSO4 + THPTA (1:5 Molar Ratio) Catalyst->Assembly Prevents ROS Initiation 4. Initiation Add Sodium Ascorbate (Reductant) Assembly->Initiation Product 5. Final Product 1,4-Disubstituted 1,2,3-Triazole Initiation->Product Room Temp, 1-4 h

Caption: Logical workflow for CuAAC with 2-azido-N-propan-2-ylacetamide ensuring catalyst stability.

Quantitative Data: Standardized Reaction Parameters

The following table summarizes the optimized stoichiometric and concentration parameters required for both small-molecule synthesis and macromolecular bioconjugation utilizing 2-azido-N-propan-2-ylacetamide 7, 8, 9.

ParameterSmall Molecule SynthesisAqueous Bioconjugation
Azide:Alkyne Ratio 1.1:1 to 1.5:110:1 (Excess Azide)
Copper Source (CuSO₄) 1 - 5 mol%50 - 100 µM
Ligand (THPTA) 1 - 5 mol% (1:1 with Cu)250 - 500 µM (5:1 with Cu)
Reducing Agent (Na-Ascorbate) 10 - 50 mol%2.5 - 5.0 mM
Solvent System t-BuOH/H₂O (1:1), DMSO, or DMFPBS or Na-Phosphate Buffer (pH 7.4)
Reaction Time 1 - 4 hours30 - 60 minutes

Experimental Protocols

Protocol A: Aqueous Bioconjugation (Protein/Polypeptide Labeling)

Context: This protocol is designed for labeling an alkyne-functionalized biomolecule or polymer (e.g., PPLG) with 2-azido-N-propan-2-ylacetamide in an aqueous buffer 2, 4.

Step 1: Stock Solution Preparation

  • THPTA (100 mM): Dissolve THPTA in deionized water. Store at -20°C.

  • CuSO₄ (20 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. Crucial: Must be prepared fresh daily due to rapid oxidation.

  • Aminoguanidine (100 mM): Dissolve aminoguanidine hydrochloride in deionized water.

  • Azide (10 mM): Dissolve 2-azido-N-propan-2-ylacetamide in DMSO.

Step 2: Reaction Assembly (Self-Validating Sequence)

  • Substrate Mix: In a 1.5 mL microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., 50 µM final) and 2-azido-N-propan-2-ylacetamide (500 µM final, 10-fold excess) in PBS (pH 7.4).

  • Catalyst Premix: In a separate tube, mix 5 µL of 20 mM CuSO₄ and 25 µL of 20 mM THPTA (1:5 molar ratio) 6.

    • Validation Check: The premix must immediately turn a bright, clear blue. This visual cue confirms successful Cu(II)-THPTA coordination.

  • Combine: Add the required volume of the Cu/THPTA premix to the substrate mixture to achieve a final Cu concentration of 100 µM.

  • Scavenger: Add aminoguanidine stock to achieve a final concentration of 5 mM 5.

  • Initiation: Add sodium ascorbate stock to achieve a final concentration of 5 mM.

    • Validation Check: The faint blue tint of the reaction mixture will dissipate, confirming the reduction of Cu(II) to the catalytically active Cu(I) state.

  • Incubation: Vortex gently and incubate at room temperature for 30–60 minutes.

Protocol B: Small-Molecule Synthesis (Organic/Aqueous)

Context: Synthesizing a reference standard or small-molecule probe using 2-azido-N-propan-2-ylacetamide 8.

  • Dissolution: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 2-azido-N-propan-2-ylacetamide (1.1 eq) in a 1:1 mixture of tert-butanol and water to a final concentration of 0.1 M.

  • Catalyst Addition: Add CuSO₄·5H₂O (0.05 eq) and THPTA (0.05 eq) directly to the stirring solution.

  • Reduction: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) dropwise.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor the reaction via LC-MS.

    • Validation Check: The reaction is complete upon the disappearance of the 2-azido-N-propan-2-ylacetamide mass peak ( [M+H]+≈143.16 ) and the emergence of the corresponding triazole mass.

  • Workup: Dilute with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • [5] Presolski, S. I., et al. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC / NIH.[Link]

  • [6] Jena Bioscience. CuAAC Cell Reaction Buffer Kit (THPTA based). [Link]

  • [9] Jena Bioscience. CuAAC Biomolecule Reaction Buffer Kit (THPTA based). [Link]

  • [3] Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.[Link]

  • [2] DSpace@MIT. Synthesis and Testing of Novel Polypeptides for Biological Applications. [Link]

  • [4] Hong, V., et al. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.[Link]

  • [1] Molaid. 2-azido-N-isopropylacetamide - CAS号1192358-66-9. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in 2-azido-N-propan-2-ylacetamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless researchers and drug development professionals through the nuances of azide chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless researchers and drug development professionals through the nuances of azide chemistry. The synthesis of 2-azido-N-propan-2-ylacetamide (commonly known as 2-azido-N-isopropylacetamide) relies on a fundamental nucleophilic substitution ( SN​2 ) of an α -haloacetamide precursor with sodium azide.

While this transformation is generally highly efficient, the α -carbon is highly electrophilic and the adjacent protons are acidic. Seemingly minor deviations in your protocol can trigger cascading side reactions, compromising both your yield and laboratory safety. This guide is designed to provide you with a self-validating framework to troubleshoot, optimize, and safely execute this synthesis.

Mechanistic Overview & Reaction Logic

To effectively troubleshoot, you must first understand the causality of the competing pathways. The azide anion ( N3−​ ) is a powerful, "lean" nucleophile that readily displaces primary and secondary alkyl halides ()[1]. However, the reaction environment can introduce competing vectors:

  • Hydrolysis: If moisture is present, hydroxide ions act as competing nucleophiles, yielding 2-hydroxy-N-propan-2-ylacetamide.

  • Elimination: Thermal stress can provide enough activation energy for an E2 elimination of the acidic α -protons, yielding N-isopropylacrylamide ()[2].

  • Solvent Incompatibility: Halogenated solvents like dichloromethane (DCM) can react with sodium azide to form highly explosive diazidomethane ()[3].

G SM 2-Chloro-N-propan-2-ylacetamide Product 2-Azido-N-propan-2-ylacetamide (Desired) SM->Product NaN3, DMF Hydrolysis 2-Hydroxy-N-propan-2-ylacetamide (Hydrolysis) SM->Hydrolysis Trace H2O Elimination N-Isopropylacrylamide (Elimination) SM->Elimination High Temp NaN3 Sodium Azide (NaN3) Hazard Diazidomethane (Explosive) NaN3->Hazard DCM Solvent

Reaction pathways and common side reactions in alpha-haloacetamide azidation.

Validated Experimental Protocol

A robust protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the current one.

Objective: Maximize SN​2 substitution while strictly suppressing hydrolysis and elimination. Reagents: 2-Chloro-N-propan-2-ylacetamide (1.0 eq), Sodium Azide (1.5 eq), Anhydrous DMF (0.5 M).

  • Step 1: System Preparation. Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Argon for 10 minutes.

    • Causality: Excluding atmospheric moisture prevents the formation of hydroxide ions, directly shutting down the hydrolysis side reaction.

  • Step 2: Reagent Dissolution. Dissolve 10.0 mmol of 2-chloro-N-propan-2-ylacetamide in 20 mL of strictly anhydrous DMF. Add 15.0 mmol (1.5 eq) of NaN3​ in one portion.

    • Causality: DMF is a polar aprotic solvent that strongly solvates the Na+ cation while leaving the N3−​ anion "naked" and highly nucleophilic, ensuring the SN​2 kinetics outpace side reactions.

  • Step 3: Temperature-Controlled Reaction. Stir the suspension vigorously at 20–25 °C for 4–6 hours . Do not apply heat.

    • Causality: Room temperature provides sufficient kinetic energy for the SN​2 displacement of the primary chloride while remaining below the activation energy barrier for E2 elimination.

  • Step 4: In-Process Control (IPC). Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) and LC-MS.

    • Causality: The product azide will appear as a slightly less polar spot (higher Rf​ ) compared to the starting chloride. Do not quench until the starting material is fully consumed.

  • Step 5: Quench and Extraction. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 30 mL).

    • Critical Safety Check: NEVER use dichloromethane (DCM) or chloroform. NaN3​ reacts with halogenated solvents to form friction-sensitive, explosive diazidomethane ()[3].

  • Step 6: Washing and Isolation. Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure with a water bath < 35 °C .

    • Causality: Azides are energetic functional groups. Keeping the bath temperature low prevents thermal decomposition of the concentrated product.

Troubleshooting Matrix

Use the following quantitative data to diagnose and resolve issues in your synthesis.

Issue / ImpurityAnalytical Metric ( 1 H NMR / TLC)Typical Yield LossRoot CauseCorrective Action
Hydrolysis Singlet ~4.0 ppm (-OH); TLC Rf​ ~0.110–25%Moisture in solvent (>50 ppm H2​O )Use strictly anhydrous DMF/DMSO stored over activated molecular sieves.
Elimination Multiplet 5.6–6.2 ppm (Vinyl H)5–15%Thermal stress (>40 °C)Maintain reaction strictly at 20–25 °C; use a water bath to control exotherms.
Incomplete Rxn Singlet ~4.0 ppm (Cl- CH2​ ); TLC Rf​ ~0.510–40%Poor NaN3​ solubility / inadequate mixingIncrease stirring rate; add 0.1 eq of TBAI as a phase-transfer catalyst.
Dimerization Complex multiplet ~3.5 ppm< 5%Over-deprotonation of the amide nitrogenAvoid adding exogenous strong bases; rely solely on the mild basicity of NaN3​ .

Frequently Asked Questions (FAQs)

Q1: Why is my isolated product contaminated with a highly polar byproduct? A1: You are likely observing 2-hydroxy-N-propan-2-ylacetamide, the hydrolysis byproduct. The α -carbon of your starting material is highly electrophilic. If water is present in your DMF or introduced via ambient humidity, it generates hydroxide ions that compete with the azide nucleophile. Ensure your system is completely anhydrous.

Q2: I observed a new multiplet in the 1 H NMR around 5.6–6.2 ppm. What went wrong? A2: You are observing the vinyl protons of N-isopropylacrylamide. This indicates an E2 elimination side reaction. Because the α -protons of the acetamide are acidic, heating the reaction above 35 °C allows the elimination pathway to compete with the desired SN​2 substitution. Maintain the reaction strictly at room temperature.

Q3: Can I use an acid wash during the aqueous workup to remove basic impurities? A3: Absolutely not. Exposing unreacted sodium azide to acidic conditions (pH < 4.6) generates hydrazoic acid ( HN3​ ), a highly toxic, volatile, and explosive gas. Always maintain neutral to slightly basic conditions during your aqueous workup.

Q4: My reaction stalled at 70% conversion, even after 12 hours. Should I add more sodium azide? A4: Stalled reactions are rarely due to a lack of azide if 1.5 equivalents were initially used. The issue is usually poor solubility of the NaN3​ lattice in the organic phase. Ensure vigorous stirring. If the problem persists, adding a catalytic amount (0.1 eq) of tetrabutylammonium iodide (TBAI) will accelerate the reaction by forming the highly soluble tetrabutylammonium azide intermediate in situ.

References

  • Master Organic Chemistry. "Reactions of Azides - Substitution, Reduction, Rearrangements, and More." Master Organic Chemistry. Available at:[Link]

  • ResearchGate. "Metal-free Nucleophilic α -Azidation of α -Halohydroxamates with Azidotrimethylsilane." ResearchGate Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Azido-N-propan-2-ylacetamide

Welcome to the Technical Support Center for the purification of 2-azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide). This guide is specifically engineered for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide). This guide is specifically engineered for researchers, scientists, and drug development professionals handling energetic small molecules. Due to the inherent thermal instability of aliphatic azides, standard purification techniques must be heavily modified to ensure both high product yield and absolute laboratory safety.

Workflow Visualization: Low-Temperature Recrystallization

To mitigate the risk of thermal decomposition, we utilize a solvent/anti-solvent cooling cascade rather than a traditional boiling-solvent recrystallization.

G N1 Crude 2-azido-N-propan-2-ylacetamide N2 Dissolve in Minimal Solvent (e.g., MTBE) at T < 40°C (Thermal Safety Limit) N1->N2 N3 Gravity Filtration (Remove Insoluble Impurities) N2->N3 N4 Add Anti-Solvent (e.g., Heptane) Dropwise until Turbid N3->N4 N5 Cooling Crystallization Cascade (RT → 4°C → -20°C) N4->N5 N6 Vacuum Filtration & Cold Anti-Solvent Wash N5->N6 N7 Purified Crystals (Store at -18°C in Dark) N6->N7 N8 CRITICAL WARNING: Do NOT exceed 40°C Risk of Azide Detonation N8->N2

Figure 1: Low-temperature recrystallization workflow for 2-azido-N-propan-2-ylacetamide.

Troubleshooting Guides & FAQs

Q: Can I use standard hot recrystallization (e.g., boiling ethanol or water) to purify this compound? A: Absolutely not. 2-azido-N-propan-2-ylacetamide (C₅H₁₀N₄O) possesses a Carbon-to-Nitrogen (C/N) ratio of 1.25. According to established safety guidelines for energetic materials, organic azides with a C/N ratio between 1 and 3 are potentially explosive and must be handled with extreme caution (1)[1]. Furthermore, evaluating the "Rule of Six" (which dictates that there should be at least six carbon or other atoms of similar size per energetic functional group to ensure relative stability), this molecule falls exactly at the borderline (5 carbons + 1 oxygen = 6 atoms per azide group) (2)[2]. Heating this compound near or above its boiling point poses a severe risk of exothermic thermal decomposition and detonation. You must use a low-temperature solvent/anti-solvent precipitation method (maximum dissolution temperature of 40 °C).

Q: Why is my 2-azido-N-propan-2-ylacetamide "oiling out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it reaches saturation in the chosen solvent system. Because the isopropyl group imparts significant lipophilicity and the alpha-azido amide motif lowers the melting point compared to rigid aromatic azides, the molecule tends to form a metastable liquid phase rather than a solid crystal lattice. Solution: Shift from a highly polar/non-polar mix (like EtOAc/Hexanes) to a system with a steeper solubility curve at sub-zero temperatures, such as Methyl tert-butyl ether (MTBE) and Heptane. Cool the solution very gradually and introduce a microscopic seed crystal just before the cloud point is reached to bypass the metastable liquid phase.

Q: How do I remove co-crystallizing 2-chloro-N-isopropylacetamide (starting material)? A: The synthesis of 2-azido-N-propan-2-ylacetamide typically proceeds via nucleophilic substitution of 2-chloro-N-isopropylacetamide with sodium azide. Because the chloro and azido groups have nearly identical steric profiles and polarities, unreacted starting material easily co-crystallizes within the azide crystal lattice. Solution: Recrystallization alone is highly inefficient for this specific separation. You must drive the initial substitution reaction to absolute completion by using a slight excess of NaN₃ (1.2 to 1.5 eq) and a catalytic amount of potassium iodide (KI) to facilitate a Finkelstein-type intermediate. If residual chloro-amide persists, a rapid silica gel plug prior to recrystallization is mandatory.

Q: How can I verify the structural integrity of the azide post-purification to ensure it hasn't degraded? A: To create a self-validating protocol, the most reliable, non-destructive method to confirm the intact azide group is Infrared (IR) Spectroscopy. An intact aliphatic azide will exhibit a strong, sharp asymmetric stretching band (ν_as) near 2100 cm⁻¹ (3)[3]. If this peak is diminished, or if you observe new primary amine stretches (~3300-3500 cm⁻¹) indicating Staudinger-like reduction or thermal degradation, the batch has decomposed and must be safely quenched.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is a balance between thermodynamic solubility, oiling-out prevention, and strict thermal safety limits.

Solvent / Anti-Solvent SystemMax Dissolution Temp (°C)Crystallization Temp (°C)Oiling Out RiskYieldPuritySafety Profile
MTBE / Heptane 35 - 40-20LowHighExcellentHigh (Low heat required)
EtOAc / Hexanes 40-20ModerateGoodHighHigh (Standard)
DCM / Pentane 25-20ModerateModerateGoodModerate (Halogenated solvent risk)
Ethanol / Water > 604Very HighN/AN/AUNSAFE (Thermal hazard)

Experimental Protocol: Step-by-Step Low-Temperature Recrystallization

Safety Prerequisite: Conduct all steps in a fume hood behind a blast shield. Wear appropriate PPE. Limit scale to < 5 grams per batch.

  • Preparation: Weigh the crude 2-azido-N-propan-2-ylacetamide using a plastic or ceramic spatula. Never use metal spatulas , as friction and trace metals can form highly sensitive, explosive metal azides (4)[4].

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal volume of Methyl tert-butyl ether (MTBE). Warm the flask gently in a water bath strictly maintained below 40 °C until the solid just dissolves.

  • Filtration: If insoluble impurities remain, perform a rapid gravity filtration through fluted filter paper into a clean flask. Do not use vacuum filtration at this stage to avoid premature solvent evaporation and crystallization.

  • Anti-Solvent Addition: While maintaining the solution at room temperature, add Heptane dropwise while swirling until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification & Seeding: Add 1-2 drops of MTBE to re-clarify the solution. Introduce a microscopic seed crystal of pure 2-azido-N-propan-2-ylacetamide to act as a nucleation site.

  • Cooling Cascade: Allow the flask to stand undisturbed at room temperature for 1 hour. Transfer to a 4 °C refrigerator for 2 hours, then to a -20 °C freezer overnight to maximize crystal yield without inducing oiling out.

  • Isolation: Filter the resulting crystals via vacuum filtration using a Büchner funnel. Avoid ground glass joints , which can cause friction-induced detonation of azide residues (1)[1]. Wash the filter cake with ice-cold Heptane.

  • Validation & Storage: Dry the crystals under high vacuum at room temperature (do not apply heat). Validate the product via IR spectroscopy (check for ~2100 cm⁻¹ peak). Store the purified product in an amber vial at -18 °C (4)[4].

References

  • Azides - Health, Safety & Environment.University of Victoria.
  • Information on Azide Compounds.Stanford Environmental Health & Safety.
  • Safe Handling of Azides.University of Pittsburgh.
  • Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1).ResearchGate.

Sources

Troubleshooting

Technical Support Center: Safe Removal and Quenching of Unreacted Sodium Azide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical safety and methodological challenges associated with handling and removing unreacted sodium a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical safety and methodological challenges associated with handling and removing unreacted sodium azide ( NaN3​ ) in organic synthesis, particularly following nucleophilic substitutions and CuAAC "click" chemistry.

This guide is built on the principles of causality and self-validation. We do not just provide steps; we explain the mechanistic reasoning behind them so you can troubleshoot effectively and maintain absolute safety in the laboratory.

Part 1: Core Causality & Safety Principles

Before attempting to remove or quench sodium azide, it is imperative to understand the chemical causality of its hazards. Sodium azide is highly toxic and presents two primary lethal risks in the laboratory:

  • Hydrazoic Acid Generation: Under acidic conditions, sodium azide rapidly protonates to form hydrazoic acid ( HN3​ ), a highly volatile and deadly gas[1]. This dictates the absolute necessity of controlling the order of reagent addition during the quenching process.

  • Heavy Metal Azide Formation: Aqueous azide waste must never be poured down the drain. Unreacted azide ions will react with copper or lead in standard plumbing lines to precipitate heavy metal azides, which are notoriously shock-sensitive and highly explosive[1],[2].

To safely destroy sodium azide, we utilize an in situ generation of nitrous acid ( HNO2​ ). The nitrous acid oxidizes the azide, safely decomposing it into nitrogen gas and nitric oxide according to the following reaction[1]:

2NaN3​+2HNO2​→3N2​+2NO+2NaOH

Part 2: Troubleshooting & FAQs

Q: How do I safely separate unreacted sodium azide from my synthesized API or click-chemistry product? A: The safest and most standard method is liquid-liquid extraction. By pouring the reaction mixture into a large volume of water and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate), the organic product partitions into the organic layer while the highly polar, unreacted sodium azide remains in the aqueous layer[3],[4].

Q: My reaction was run in a high-boiling solvent like DMF or DMSO. Can I just remove the solvent via rotary evaporation first? A: Absolutely not. Do not attempt to remove high-boiling solvents by rotary evaporation or distillation without first removing the unreacted sodium azide via extraction[4],[5]. Heating a concentrated solution of sodium azide and organic materials near its decomposition temperature can trigger a catastrophic explosion[1],[4].

Q: Why is the order of addition so critical when chemically quenching the azide waste? A: The order of addition is a matter of life and death. You must add the sodium nitrite ( NaNO2​ ) to the azide solution before introducing any acid[1]. If sulfuric acid is added to the azide first, you will instantly generate lethal hydrazoic acid gas[1]. By adding the nitrite first, the subsequent dropwise addition of acid generates nitrous acid in situ, which immediately consumes the azide before HN3​ can volatilize[1].

Q: How can I be absolutely certain that all the sodium azide has been destroyed? A: Every robust protocol must be a self-validating system. Once the evolution of nitrogen oxides (bubbling) ceases, you must test the acidic solution with starch-iodide paper[1]. If the paper turns blue/black, it confirms that excess nitrous acid is present in the system. Because nitrous acid reacts instantaneously with azide, an excess of nitrous acid mathematically guarantees that all azide has been completely consumed[1].

Part 3: Quantitative Data Summaries

Table 1: Reagents and Ratios for Sodium Azide Quenching

Use this table to calculate your quenching stoichiometry. A 40% excess of sodium nitrite is required to ensure complete destruction.

ReagentQuantity per 1g of NaN3​ Recommended ConcentrationPurposeReference
Sodium Azide Waste 1.0 g 5% in waterTarget for destruction; kept dilute to control exotherm.[1],[6],[2]
Sodium Nitrite ( NaNO2​ ) 1.5 g (~7 mL of 20% sol.)20% aqueous solutionProvides a 40% stoichiometric excess of nitrite ions.[1],[6],[2]
Sulfuric Acid ( H2​SO4​ ) Titrated dropwise20% aqueous (~2-3 M)Protonates nitrite to generate active nitrous acid.[1],[6],[2]

Part 4: Step-by-Step Methodologies

Protocol A: Post-Reaction Liquid-Liquid Extraction

Objective: Isolate the organic product and partition unreacted azide into a manageable aqueous waste stream.

  • Dilution: Transfer the crude reaction mixture (containing product, solvent, and unreacted NaN3​ ) into a separatory funnel. Slowly add deionized water (at least 3x the reaction volume) to precipitate the organic product and dissolve the azide[4]. (Note: Addition of water to solvents like DMSO/DMF can be exothermic).

  • Extraction: Add an appropriate organic extraction solvent (e.g., diethyl ether or ethyl acetate). Stopper and invert gently, venting frequently to release pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the NaN3​ ) into a clearly labeled, secondary Erlenmeyer flask.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate your product[4].

  • Containment: The aqueous layer must now be immediately subjected to Protocol B . Do not store untreated aqueous azide waste.

Protocol B: Chemical Quenching of Sodium Azide Waste

Objective: Complete chemical destruction of NaN3​ via nitrous acid oxidation.

  • Preparation: Ensure the operation is carried out in a certified, high-flow fume hood due to the formation of toxic nitric oxide ( NO ) gas[1],[7].

  • Dilution: Verify that the aqueous waste solution contains no more than 5% sodium azide by weight. If necessary, dilute further with deionized water[1],[6]. Place the solution in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel[1],[8].

  • Nitrite Addition (Step 1): While stirring vigorously, add a 20% aqueous solution of sodium nitrite ( NaNO2​ ). Use approximately 1.5 g of NaNO2​ (or 7 mL of 20% solution) for every 1 g of sodium azide estimated in the waste[1],[6].

  • Acidification (Step 2 - CRITICAL): Load the dropping funnel with a 20% aqueous solution of sulfuric acid ( H2​SO4​ ). Slowly and gradually add the acid dropwise to the stirring mixture[1],[6]. You will observe the immediate evolution of gas ( N2​ and NO ).

  • Self-Validation: Continue adding acid until the reaction mixture tests acidic to litmus paper[1]. Wait for the evolution of gas to completely cease.

  • Verification: Dip a piece of starch-iodide paper into the solution. A rapid color change to blue/black indicates the presence of excess nitrous acid, confirming the total destruction of the sodium azide[1].

  • Disposal: The resulting neutralized, non-explosive aqueous waste can now be disposed of according to your institution's standard environmental health and safety (EHS) protocols[3].

Part 5: Mandatory Visualization

AzideQuench Start Reaction Mixture (API + Unreacted NaN3) Extract Liquid-Liquid Extraction (Water / Organic Solvent) Start->Extract OrgLayer Organic Layer (Target Product) Extract->OrgLayer Retain AqLayer Aqueous Layer (Unreacted NaN3 Waste) Extract->AqLayer Quench Protocol Dilute Dilute to < 5% NaN3 (Prevent Exotherm) AqLayer->Dilute AddNitrite Add 20% NaNO2 (1.5g per 1g NaN3) Dilute->AddNitrite Step 1 AddAcid Slowly Add 20% H2SO4 (Dropwise until pH < 7) AddNitrite->AddAcid Step 2 (CRITICAL) Verify Starch-Iodide Test (Validates Excess HNO2) AddAcid->Verify N2/NO Gas Evolves Verify->AddNitrite No Color Change (Add more) SafeWaste Safe Aqueous Waste (Ready for EHS Disposal) Verify->SafeWaste Blue/Black Result

Workflow for the safe extraction and nitrous acid quenching of unreacted sodium azide.

References

  • Source: wisc.
  • Source: ust.
  • How to removed Sodium azide?
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility of 2-Azido-N-propan-2-ylacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the aqueous solubility of small-molecule azides during bioorthogonal conjugations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the aqueous solubility of small-molecule azides during bioorthogonal conjugations.

2-Azido-N-propan-2-ylacetamide (CAS: 1192358-66-9) is a highly versatile linker used in copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1]. However, its chemical structure presents a physicochemical contradiction: while the amide linkage provides some polarity, the terminal isopropyl group is highly hydrophobic, and the azide moiety itself is lipophilic. When introduced into purely aqueous biological buffers, this leads to hydrophobic collapse and poor thermodynamic solubility, severely bottlenecking downstream click chemistry assays[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to enhance the solubility and reactivity of this compound in aqueous environments.

I. Troubleshooting & FAQs: Mechanisms of Solubility

Q1: When I add 2-azido-N-propan-2-ylacetamide to my aqueous PBS buffer, the solution immediately turns turbid. How can I prevent this precipitation without using organic solvents that might denature my target proteins?

A1: The turbidity you are observing is caused by the hydrophobic effect. Water molecules are forced to form a highly ordered, entropically unfavorable "cage" around the hydrophobic isopropyl group of the molecule. When the concentration exceeds the thermodynamic solubility limit, the molecules aggregate to minimize their exposed hydrophobic surface area[3].

  • The Causality-Driven Solution: Utilize host-guest complexation via 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic central cavity. The isopropyl tail of your azide spontaneously partitions into this cavity, displacing high-enthalpy water molecules. This encapsulates the hydrophobic region while leaving the reactive azide group exposed to the bulk aqueous phase, vastly improving solubility without the need for denaturing co-solvents[4].

Q2: My CuAAC (click) reaction yield is extremely low in water, even though I managed to keep the azide fully dissolved using 5% DMSO. What is causing the reaction to stall?

A2: The bottleneck here is likely the degradation and phase separation of your active catalyst, not the azide.

  • The Causality: The classic click ligand, TBTA, is completely insoluble in water. If used in an aqueous system (even with 5% DMSO), TBTA will precipitate, sequestering the Cu(I) away from the aqueous phase where your azide and alkyne reside. Furthermore, unprotected Cu(I) in water rapidly disproportionates or oxidizes to Cu(II), halting the catalytic cycle.

  • The Solution: Switch to THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) . THPTA replaces the hydrophobic benzyl groups of TBTA with highly hydrophilic hydroxypropyl groups. This ensures the Cu(I)-ligand complex remains entirely in the aqueous phase, maintaining a high effective molarity of the active catalyst while simultaneously shielding sensitive biomolecules from oxidative damage[5][6].

Q3: How do I validate that my azide is truly solubilized and not just forming invisible micro-aggregates before I initiate the click reaction?

A3: Visual inspection is insufficient; micro-aggregates (<400 nm) will not scatter enough light to appear cloudy to the naked eye, yet they will sequester the azide and drastically reduce reaction kinetics.

  • The Self-Validating Check: Before adding your alkyne and copper catalyst, measure the Optical Density of your azide solution at 600 nm (OD600). A true thermodynamic solution will have an OD600 of <0.01. Alternatively, use Dynamic Light Scattering (DLS). If the DLS reports a polydispersity index (PDI) showing particles >10 nm, you have micellar aggregation, and you must increase your solubilizer concentration.

II. Quantitative Data: Solubility Enhancement Profiles

The following table summarizes the maximum thermodynamic solubility of 2-azido-N-propan-2-ylacetamide achieved under various aqueous enhancement strategies at 25°C.

Solvent System / EnhancerMechanism of ActionMax Aqueous Solubility (Est.)Biological Compatibility
100% PBS (pH 7.4) Baseline (None)~2.5 mMHigh (Native state)
5% v/v DMSO in PBS Co-solvent (Dielectric reduction)~12.0 mMModerate (May affect folding)
0.5% w/v Tween-20 Micellar Solubilization~25.0 mMLow (Lyses cell membranes)
10% w/v HP-β-CD Host-Guest Encapsulation>50.0 mM High (FDA-approved excipient)
III. Self-Validating Experimental Protocols
Protocol A: Host-Guest Solubilization using HP-β-CD

Use this protocol when working with live cells or highly sensitive proteins where organic co-solvents are strictly prohibited.

  • Preparation of the Host Solution: Dissolve 100 mg of HP-β-CD in 1 mL of sterile PBS (pH 7.4) to create a 10% w/v stock. Vortex until completely clear.

  • Azide Addition: Weigh out 7.1 mg (approx. 50 µmol) of 2-azido-N-propan-2-ylacetamide. Gradually add the 10% HP-β-CD solution to the solid azide in 200 µL increments, vortexing for 30 seconds between additions.

  • Equilibration: Place the solution on an orbital shaker at 300 rpm for 1 hour at room temperature. The mechanical agitation forces the hydrophobic isopropyl groups into the cyclodextrin cavities.

  • Self-Validation Step: Measure the OD600 of the final solution.

    • Pass: OD600 < 0.01 (Proceed to downstream application).

    • Fail: OD600 > 0.01 (Micro-aggregates present; add an additional 100 µL of 10% HP-β-CD and re-equilibrate).

Protocol B: Fully Aqueous CuAAC Reaction using THPTA

Use this protocol to ensure your copper catalyst remains soluble and active in the aqueous phase alongside your solubilized azide.

  • Catalyst Pre-Complexation (Critical Step): In a microcentrifuge tube, mix 10 µL of 100 mM CuSO4 (in water) with 20 µL of 100 mM THPTA ligand (in water).

    • Self-Validation Step 1: The solution must immediately turn a brilliant, clear blue. This confirms the successful coordination of Cu(II) by THPTA. If it is cloudy, discard and remake the THPTA stock[6].

  • Reaction Assembly: To your reaction vessel, add:

    • 100 µL of your target Alkyne-modified protein (in PBS).

    • 10 µL of the solubilized 2-azido-N-propan-2-ylacetamide (from Protocol A).

    • 15 µL of the pre-complexed CuSO4/THPTA solution.

  • Initiation: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate (in water) to the reaction mixture.

    • Self-Validation Step 2: The brilliant blue color should immediately fade to clear. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state. If the solution turns brown/yellow, the Cu(I) has degraded into copper nanoparticles; abort the reaction.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature in the dark.

IV. Workflow Visualization

The following diagram outlines the decision-making process for solubilizing 2-azido-N-propan-2-ylacetamide and executing a successful aqueous click reaction.

G Start 2-azido-N-propan-2-ylacetamide in Aqueous Media Check Protein/Cell Sensitivity to Organics? Start->Check Path1 Tolerant (In vitro assays) Check->Path1 Yes Path2 Sensitive (In vivo/Live Cells) Check->Path2 No Sol1 Add 5-10% DMSO/EtOH Path1->Sol1 Sol2 Complex with 10% HP-β-CD Path2->Sol2 Validate Validate True Solubility (OD600 < 0.01 or DLS) Sol1->Validate Sol2->Validate Ligand Use Water-Soluble Ligand (THPTA) Click Execute CuAAC Reaction (Monitor Blue -> Clear transition) Ligand->Click Validate->Ligand

Workflow for optimizing 2-azido-N-propan-2-ylacetamide aqueous solubility and CuAAC conjugation.

V. References
  • Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis, cytotoxicity, and phase-solubility study of cyclodextrin click clusters. Journal of Pharmaceutical Sciences.[Link]

  • Glen Report 26.15: THPTA - A Water Soluble Click Ligand. Glen Research. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Azido-N-propan-2-ylacetamide Production

Welcome to the Technical Support Center for the synthesis and scale-up of 2-azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide). Because organic azides are highly energetic and prone to violent deco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide). Because organic azides are highly energetic and prone to violent decomposition, scaling up their production requires a rigorous departure from standard batch chemistry. This guide provides field-proven troubleshooting, safety causality, and self-validating continuous flow protocols designed for researchers and drug development professionals.

Executive Safety Directive & Process Strategy

Before engineering a scale-up route, you must evaluate the target molecule's energetic stability. 2-azido-N-propan-2-ylacetamide ( C5​H10​N4​O ) contains 5 carbon atoms per azide group, meaning it fails the empirical "Rule of Six" required for safe handling of energetic functional groups[1],[2]. Furthermore, its (C+O)/N ratio is exactly 1.5[3].

According to institutional safety guidelines, organic azides with a ratio between 1 and 3 must be strictly limited in batch scale (typically < 5 g) and stored at < 1 M concentration[1],[3]. To safely scale this production to multi-gram or kilogram quantities without risking catastrophic thermal runaway, batch processing must be abandoned in favor of continuous flow manufacturing [4].

SafetyTree Start Evaluate Organic Azide CheckRatio Calculate (C+O)/N Ratio Start->CheckRatio RatioLow Ratio < 1 CheckRatio->RatioLow RatioMed 1 ≤ Ratio ≤ 3 (Our Target: 1.5) CheckRatio->RatioMed RatioHigh Ratio > 3 (Rule of Six Met) CheckRatio->RatioHigh ActionLow DO NOT ISOLATE In situ only (<1g) RatioLow->ActionLow ActionMed RESTRICT BATCH SCALE Use Continuous Flow RatioMed->ActionMed ActionHigh Standard Scale-Up (with precautions) RatioHigh->ActionHigh

Safety decision matrix for organic azide scale-up based on the (C+O)/N ratio.

Troubleshooting Guides & FAQs

Q1: Our batch azidation of 2-chloro-N-isopropylacetamide is stalling at 70% conversion. Can we increase the temperature to force completion? A1: No. Increasing the temperature in a batch reactor containing a large inventory of sodium azide and an energetic product is a severe explosion risk[4]. Causality: The azidation is a biphasic reaction (aqueous NaN3​ / organic solvent). Stalling is almost always caused by mass transfer limitations across the phase boundary, not intrinsic chemical kinetics. If you increase the temperature in batch, you risk localized superheating and thermal runaway. Solution: Transition to a continuous flow microreactor. Flow chemistry provides a massive interfacial surface area for the biphasic mixture via high-shear mixing. This allows you to safely operate at elevated temperatures (e.g., 60°C) because the active reacting volume at any given time is minimal (milligrams), completely mitigating the scale-up explosion risk.

Q2: During the aqueous workup, our operators reported a sharp, irritating odor, and pH testing showed the mixture was slightly acidic. What is happening? A2: You are generating hydrazoic acid ( HN3​ ), which is highly toxic (analogous to cyanide) and explosively volatile[1]. Causality: Sodium azide reacts with trace acids, or even neutral water over prolonged periods, to form HN3​ ( pKa​ ~4.7). Co-mingling azide reactions with acidic streams or halogenated solvents (like dichloromethane, which slowly hydrolyzes to HCl) is a primary cause of laboratory incidents[2]. Solution: Maintain the aqueous phase strictly at pH > 9 using a carbonate or phosphate buffer throughout the reaction and workup. Never use halogenated solvents as the reaction medium.

Q3: We need to remove trace starting materials. Is vacuum distillation appropriate for purifying 2-azido-N-propan-2-ylacetamide? A3: Absolutely not. Causality: Azides with a (C+O)/N ratio < 3 are highly sensitive to thermal stress and shock[1],[3]. Distillation or sublimation concentrates the energetic material and applies heat, which reliably induces violent decomposition and massive volume expansion ( N2​ gas release). Solution: Limit purification to liquid-liquid extraction, low-temperature crystallization, or silica gel chromatography[1].

Quantitative Process Data

ParameterValue / MetricSafety & Process Implication
Carbon-to-Nitrogen (C/N) Ratio 1.25 (or (C+O)/N=1.5 )Highly energetic; strictly limit batch accumulation[3].
Rule of Six 5 carbons per azide groupFails the rule of six; requires continuous flow for scale-up[2].
NaN3​ Aqueous Solubility ~40% w/w at 20°CUse max 20-25% to prevent precipitation and clogging in flow lines.
HN3​ pKa​ 4.7Keep all aqueous streams at pH > 9 to prevent toxic gas evolution[1].
Decomposition Onset ~140°C (DSC typical for α -azidoamides)Never exceed 80°C during processing; strictly avoid distillation[1].

Self-Validating Continuous Flow Protocol

To ensure absolute safety and reproducibility, the following protocol utilizes a self-validating system. By integrating in-line Process Analytical Technology (PAT), the system automatically verifies chemical conversion before the hazardous material reaches the collection vessel, preventing the dangerous accumulation of unreacted intermediates.

Phase 1: Continuous Flow Amidation (Precursor Synthesis)

Objective: Synthesize 2-chloro-N-propan-2-ylacetamide without isolating unstable intermediates.

  • Feed A: Prepare a 1.0 M solution of isopropylamine and 1.1 M triethylamine (acid scavenger) in ethyl acetate (EtOAc).

  • Feed B: Prepare a 1.0 M solution of chloroacetyl chloride in EtOAc.

  • Reaction: Pump both streams at equal flow rates (e.g., 5 mL/min) into a T-mixer submerged in a 0°C cooling bath to control the rapid exotherm.

  • Validation Checkpoint: Route the outflow through an in-line FTIR flow cell. Monitor the disappearance of the acid chloride peak (~1800 cm−1 ) to validate >99% conversion. If conversion drops, the system must automatically divert to a quench waste line.

Phase 2: Continuous Flow Azidation (Target Synthesis)

Objective: Convert the precursor to 2-azido-N-propan-2-ylacetamide while minimizing energetic inventory.

  • Organic Feed: Route the validated organic stream from Phase 1 directly into the next reactor segment.

  • Aqueous Feed: Prepare an aqueous stream of 1.5 M NaN3​ and 0.1 M tetrabutylammonium bromide (TBAB, phase transfer catalyst) dissolved in a pH 9.5 carbonate buffer.

    • Causality: The buffer prevents the formation of explosive HN3​ , while TBAB overcomes the biphasic mass transfer barrier, allowing the reaction to proceed rapidly.

  • Reaction: Intersect the organic and aqueous streams at a high-shear micromixer and pass through a perfluoroalkoxy (PFA) coil reactor heated to 60°C with a residence time of 15 minutes.

  • Validation Checkpoint: Utilize a second in-line FTIR to monitor the appearance of the strong azide stretch (~2100 cm−1 ).

  • Separation: Pass the biphasic mixture through an in-line membrane phase separator.

  • Waste Management: Route the aqueous waste (containing unreacted NaN3​ ) to a dedicated, clearly labeled basic azide waste carboy. Never mix with acidic waste[2].

  • Isolation: Concentrate the organic phase under reduced pressure with the water bath strictly kept below 30°C. Purify the final product via low-temperature recrystallization.

FlowProcess OrgFeed Organic Feed 2-Chloro-N-isopropylacetamide in EtOAc Mixer High-Shear T-Mixer OrgFeed->Mixer AqFeed Aqueous Feed NaN3 + PTC in pH 9.5 Buffer AqFeed->Mixer Reactor Heated Coil Reactor (60°C, 15 min RT) Mixer->Reactor Biphasic Flow InlineIR In-line FTIR (Conversion Check) Reactor->InlineIR Reactant Stream Separator Phase Separator (Membrane) InlineIR->Separator Validated Stream Product 2-Azido-N-propan-2-ylacetamide (Organic Phase) Separator->Product Org Phase Waste Aqueous Waste (pH > 9, to Quench) Separator->Waste Aq Phase

Continuous flow azidation workflow ensuring minimal energetic inventory and safe phase separation.

References

  • Title: Azides - Occupational Health, Safety & Environment Source: University of Victoria URL: [Link]

  • Title: Safe Handling of Azides Source: University of Pittsburgh Environmental Health and Safety URL: [Link]

  • Title: Azide Compounds - Environmental Health and Safety Source: Florida State University URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Rationale &amp; NMR Spectral Profiling

Title: 2-azido-N-propan-2-ylacetamide: A Comprehensive NMR Spectral and Performance Comparison Guide for CuAAC Bioconjugation Introduction As a Senior Application Scientist in bioconjugation and drug development, selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-azido-N-propan-2-ylacetamide: A Comprehensive NMR Spectral and Performance Comparison Guide for CuAAC Bioconjugation

Introduction As a Senior Application Scientist in bioconjugation and drug development, selecting the optimal azide linker is a critical decision that dictates both reaction efficiency and the in vivo stability of the final conjugate. While simple azides are ubiquitous in Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), they often lack the structural nuances required for complex biological applications. 2-azido-N-propan-2-ylacetamide (CAS: 1192358-66-9), also known as N-isopropyl-2-azidoacetamide, emerges as a highly specialized building block. By incorporating an isopropyl-substituted secondary amide, this linker provides a unique balance of steric shielding, amidase resistance, and highly resolved NMR diagnostic signals [1].

This guide objectively compares the spectral and functional performance of 2-azido-N-propan-2-ylacetamide against common alternatives like 2-azidoacetamide and 2-azido-N,N-dimethylacetamide, providing actionable experimental protocols and mechanistic insights.

Quantitative NMR (qNMR) is the gold standard for monitoring the functionalization of polymers and biomolecules. A major limitation of primary azide linkers (e.g., 2-azidoacetamide) is that their broad NH2 signals (δ 5.0–6.0 ppm) often exchange with deuterium or overlap with solvent peaks, making reaction tracking ambiguous.

Conversely, the isopropyl moiety in 2-azido-N-propan-2-ylacetamide acts as a built-in NMR tag. The distinct septet (~4.10 ppm) and intense doublet (~1.20 ppm) of the isopropyl group fall into "clean" regions of the 1H NMR spectrum, free from the overlapping signals of typical PEG chains (3.5–3.7 ppm) or polypeptide backbones [1].

Table 1: Standard NMR Spectral Data for 2-azido-N-propan-2-ylacetamide

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1H 6.20 br s - 1H N-H (Amide)
1H 4.10 septet 6.6 1H CH (CH3)2
1H 3.95 s - 2H CH2 -N3
1H 1.20 d 6.6 6H CH(CH3 )2
13C 166.5 - - - C =O (Carbonyl)
13C 52.6 - - - C H2-N3
13C 41.8 - - - C H(CH3)2
13C 22.5 - - - CH(C H3)2

(Data recorded in CDCl3 at 400 MHz for 1H and 100 MHz for 13C)

Performance Comparison: Click Reactivity & Stability

When designing a bioconjugate, the linker must survive the biological milieu. Primary amides are highly susceptible to non-specific amidases in serum. By comparing 2-azido-N-propan-2-ylacetamide with its primary and tertiary counterparts, we observe a clear structure-activity relationship [2].

Table 2: Performance Comparison of Azide Linkers

Feature 2-azido-N-propan-2-ylacetamide 2-azidoacetamide 2-azido-N,N-dimethylacetamide
Amide Classification Secondary (Branched) Primary (Unshielded) Tertiary (N-disubstituted)
Proteolytic Stability Excellent (Sterically shielded) Poor (Highly susceptible) Good
CuAAC Kinetics Moderate Fast Moderate-Fast
1H NMR Diagnostic δ 1.20 (d, 6H), δ 4.10 (m, 1H) δ 5-6 (br, 2H, exchanges) δ 2.9, 3.0 (s, 6H)

| Optimal Application | In vivo bioconjugates, robust linkers | Simple in vitro labeling | High-solubility linkers |

Causality Insight: The steric bulk of the isopropyl group slightly reduces the initial CuAAC reaction rate compared to the unhindered primary amide. However, this same steric hindrance physically blocks the active sites of proteolytic enzymes, drastically increasing the half-life of the conjugate in biological fluids.

Experimental Methodologies

The following protocols represent a self-validating system. The synthesis relies on a clean SN2 displacement, which can be analytically tracked via NMR.

Protocol A: Synthesis of 2-azido-N-propan-2-ylacetamide Mechanistic Note: The reaction utilizes Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO solvates the sodium cation but leaves the azide anion naked and highly nucleophilic, dramatically accelerating the SN2 displacement of the chloride [1].

  • Preparation: Dissolve N-isopropyl-2-chloroacetamide (2.0 g, 14.7 mmol) and Sodium Azide (1.92 g, 29.5 mmol, 2.0 eq) in 10 mL of anhydrous DMSO. (Safety Note: Adhere to the "rule of six"—six carbons per azide—to mitigate explosive hazards).

  • Reaction: Heat the solution at 75°C for 18 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by diluting with 50 mL of distilled water. Extract the aqueous layer with diethyl ether (3 × 30 mL).

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous MgSO4, and concentrate via rotary evaporation to yield the product as a pale yellow oil.

  • Validation: Confirm the product via 1H NMR. The self-validating marker is the disappearance of the CH2-Cl singlet (~4.05 ppm) and the appearance of the CH2-N3 singlet (~3.95 ppm).

Protocol B: CuAAC Bioconjugation Mechanistic Note: THPTA is utilized as a water-soluble ligand. It binds Cu(I), preventing its oxidation to Cu(II) and suppressing the generation of reactive oxygen species (ROS) that would otherwise degrade sensitive biomolecules [3].

  • Reagent Prep: Prepare a 100 mM stock of 2-azido-N-propan-2-ylacetamide in DMSO.

  • Conjugation: To a solution of alkyne-functionalized biomolecule (e.g., 1 mg/mL in PBS, pH 7.4), add 5–10 molar equivalents of the azide linker.

  • Catalyst Addition: Add a premixed catalytic complex consisting of CuSO4 (1 mM final), THPTA ligand (5 mM final), and Sodium Ascorbate (10 mM final).

  • Incubation: Stir gently at room temperature for 1–2 hours.

  • Isolation: Purify the resulting 1,2,3-triazole conjugate via size exclusion chromatography (e.g., Sephadex G-25) to remove unreacted small molecules and copper catalyst.

Mechanistic Workflows

G A N-isopropyl-2-chloroacetamide + NaN3 B 2-azido-N-propan-2-ylacetamide (Azide Linker) A->B SN2 Displacement (DMSO, 75°C) D CuAAC Reaction (CuSO4, THPTA, NaAsc) B->D Click Chemistry C Alkyne-Functionalized Biomolecule C->D Click Chemistry E 1,2,3-Triazole Bioconjugate D->E Cycloaddition

Figure 1: Synthesis and CuAAC bioconjugation workflow of 2-azido-N-propan-2-ylacetamide.

NMR_Tracking Start Starting Material N-isopropyl-2-chloroacetamide Reaction SN2 Reaction NaN3 / DMSO Start->Reaction NMR_SM 1H NMR (SM) CH2-Cl singlet at ~4.05 ppm Start->NMR_SM Product Product 2-azido-N-propan-2-ylacetamide Reaction->Product NMR_Prod 1H NMR (Product) CH2-N3 singlet at ~3.95 ppm Product->NMR_Prod IR_Prod FT-IR (Product) Strong azide stretch at ~2100 cm⁻¹ Product->IR_Prod NMR_SM->NMR_Prod Upfield shift (Δδ ~ -0.10 ppm)

Figure 2: Analytical tracking of the azide substitution reaction via 1H NMR and FT-IR.

References

  • Engler, A. C. (2011). Synthesis and Testing of Novel Polypeptides for Biological Applications. Massachusetts Institute of Technology (DSpace@MIT). URL:[Link]

  • US Patent 8519122B2. (2013). Compositions and methods for modification of biomolecules. Google Patents.
  • Wu, P., et al. (2004). Efficiency and fidelity in a click-chemistry route to triazole dendrimers by the copper(I)-catalyzed ligation of azides and alkynes. Journal of the American Chemical Society, 126(46), 15020-15021. URL:[Link]

Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-azido-N-propan-2-ylacetamide

Introduction In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel molecular entities is paramount. 2-azido-N-propan-2-ylacetamide, a molecule featuring both a reactive az...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel molecular entities is paramount. 2-azido-N-propan-2-ylacetamide, a molecule featuring both a reactive azide and a structurally significant secondary amide, represents a versatile building block. Its azide group serves as a chemical handle for "click" chemistry, enabling facile conjugation to other molecules, while the N-isopropylacetamide moiety imparts specific solubility and conformational properties. Accurate structural confirmation of this compound is the bedrock upon which its applications are built.

This guide provides an in-depth analysis of the Infrared (IR) spectroscopy of 2-azido-N-propan-2-ylacetamide, presenting it as a rapid and informative first-pass analytical technique. We will dissect its characteristic spectral features, grounded in the fundamental principles of vibrational spectroscopy. Furthermore, this guide will objectively compare the insights derived from IR spectroscopy with those from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy. By understanding the strengths and limitations of each method, researchers can devise a comprehensive analytical workflow for the unambiguous characterization of this and similar molecules.

Pillar 1: Infrared Spectroscopy - A Primary Diagnostic Tool

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique "fingerprint." For 2-azido-N-propan-2-ylacetamide, the most informative regions of the IR spectrum correspond to the vibrations of its two key functional groups: the azide and the secondary amide.

Expected IR Absorption Bands for 2-azido-N-propan-2-ylacetamide

The structure of 2-azido-N-propan-2-ylacetamide dictates a set of predictable and highly characteristic IR absorption bands. The most diagnostic of these is the azide (N₃) asymmetric stretch, which appears in a relatively uncongested region of the spectrum. The secondary amide group gives rise to several prominent bands, including the N-H stretch and the Amide I and II bands.

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity/Shape Rationale
N-H StretchSecondary Amide (R-NH-C=O)~3300Strong, SharpThis band arises from the stretching vibration of the single N-H bond in the secondary amide. Its position and sharpness can be influenced by hydrogen bonding.[1][2]
C-H StretchesAlkyl (CH₃, CH)2970 - 2870Medium to StrongThese absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the isopropyl and acetyl groups.
Azide Asymmetric Stretch Azide (-N₃) ~2100 Strong, Sharp This is the most characteristic peak for an azide. It is a strong, sharp absorption resulting from the asymmetric stretching of the N=N=N bond and serves as a definitive indicator of the azide group's presence.[3][4][5]
Amide I (C=O Stretch)Secondary Amide (R-NH-C=O)~1650StrongThis intense band is primarily due to the C=O stretching vibration. Its frequency is sensitive to the molecular environment and hydrogen bonding. For solid-state secondary amides, it typically appears around 1640-1650 cm⁻¹.[1][6]
Amide II (N-H Bend)Secondary Amide (R-NH-C=O)~1550StrongThis band results from a combination of the N-H in-plane bending and C-N stretching vibrations. It is a key feature for identifying secondary amides.[1][7]
Azide Symmetric StretchAzide (-N₃)~1250Weak to MediumThe symmetric stretch of the azide group is typically much weaker than the asymmetric stretch and can sometimes be difficult to distinguish in a complex spectrum.[8]
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal to no sample preparation, making it ideal for rapid analysis of solid and liquid samples.[9][10][11]

Objective: To obtain a clean, high-resolution infrared spectrum of solid 2-azido-N-propan-2-ylacetamide.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

Methodology:

  • Background Spectrum:

    • Ensure the ATR crystal surface is impeccably clean. Clean with isopropanol and a soft laboratory wipe, then allow it to dry completely.

    • With the clean, empty crystal, collect a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum. A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount of the solid 2-azido-N-propan-2-ylacetamide powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.[12]

    • Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum, yielding the final absorbance spectrum of the compound.

    • Label the significant peaks, paying close attention to the expected frequencies outlined in the table above.

experimental_workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Processing & Analysis Clean_Crystal Clean ATR Crystal (Isopropanol) Background Collect Background Spectrum (32 scans, 4 cm⁻¹) Clean_Crystal->Background Sample Apply Solid Sample (Ensure good contact) Background->Sample Collect_Sample Collect Sample Spectrum (32 scans, 4 cm⁻¹) Sample->Collect_Sample Subtract Automatic Background Subtraction Collect_Sample->Subtract Analyze Analyze Final Spectrum (Peak Identification) Subtract->Analyze

ATR-FTIR Experimental Workflow

Pillar 2: Comparative Analysis with Alternative Techniques

While IR spectroscopy is excellent for functional group identification, it provides limited information about the connectivity of atoms or the overall molecular structure. For unambiguous characterization, a multi-technique approach is essential.

logical_relationship IR IR Spectroscopy + Fast Functional Group ID + Excellent for Azide & Amide - Limited Connectivity Info NMR NMR Spectroscopy + Detailed Connectivity (¹H, ¹³C) + Unambiguous Structure - Slower, Requires More Sample MS Mass Spectrometry + Molecular Weight + Elemental Formula (HRMS) + Fragmentation Pattern Raman Raman Spectroscopy + Complementary to IR + Good for Symmetric Bonds - Often Weaker Signal Target 2-azido-N-propan-2-ylacetamide (Full Characterization) Target->IR confirms functional groups Target->NMR determines connectivity Target->MS confirms mass Target->Raman provides complementary data

Role of Different Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei, revealing the connectivity of the molecular skeleton.

  • ¹H NMR: For 2-azido-N-propan-2-ylacetamide, the ¹H NMR spectrum would be expected to show:

    • A doublet for the two equivalent methyl groups of the isopropyl moiety.

    • A septet for the single CH proton of the isopropyl group, split by the six methyl protons.

    • A singlet for the CH₂ group adjacent to the azide.

    • A broad singlet for the amide N-H proton.[11]

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom:

    • The carbonyl carbon (C=O) would appear significantly downfield (~165-175 ppm).[10][13]

    • The CH₂ carbon adjacent to the azide would be found around 50-60 ppm.

    • The CH and CH₃ carbons of the isopropyl group would appear in the upfield alkyl region.

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

  • Molecular Ion (M⁺): The primary piece of information is the molecular ion peak, which corresponds to the molecular weight of the compound.

  • Fragmentation: A hallmark of organic azides in mass spectrometry is the loss of a nitrogen molecule (N₂), which has a mass of 28 amu.[3] This would result in a prominent peak at [M-28]⁺. Further fragmentation would likely involve cleavage of the amide bond.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR. While IR relies on a change in dipole moment during a vibration, Raman relies on a change in polarizability.

  • Strengths: Raman can be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum. The symmetric stretch of the azide group, though weak in the IR, may be more readily observable in the Raman spectrum.

  • Amide Bands: Amide bands are also active in Raman spectra and can provide complementary structural information.[8][9]

Head-to-Head Comparison
Technique Information Provided Strengths Limitations Best Use Case for Topic
FTIR Spectroscopy Functional groups, bond vibrationsFast, requires minimal sample, non-destructive, excellent for identifying azides and amides.[14]Provides no direct information on molecular connectivity or mass.Rapid confirmation of the presence of the key azide and secondary amide functional groups.
NMR Spectroscopy Detailed atomic connectivity, stereochemistryProvides an unambiguous map of the carbon-hydrogen framework.[15]Slower analysis time, requires more sample, more expensive instrumentation.Definitive structure elucidation and confirmation of isomer purity.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternsExtremely sensitive, confirms molecular weight, characteristic loss of N₂ is highly diagnostic for azides.[3][5]Provides limited information on the specific arrangement of atoms (isomerism).Confirmation of molecular weight and validation of azide incorporation via N₂ loss.
Raman Spectroscopy Complementary vibrational modesExcellent for aqueous samples, can detect symmetric vibrations that are IR-inactive.Signal is often inherently weaker than IR absorption; fluorescence can be an issue.Confirmation of symmetric vibrations and analysis in aqueous media if needed.

Conclusion

For researchers and professionals in drug development, a multi-faceted analytical approach is non-negotiable for the rigorous characterization of a key synthetic intermediate like 2-azido-N-propan-2-ylacetamide. Infrared spectroscopy serves as an indispensable first-line technique, offering a rapid, simple, and definitive method to confirm the successful incorporation of the crucial azide and secondary amide functional groups. The presence of a strong, sharp absorption near 2100 cm⁻¹ is a virtually unmistakable sign of the azide group.

However, IR spectroscopy is a single piece of a larger puzzle. To achieve complete and unambiguous structural verification, its data must be integrated with insights from NMR spectroscopy, which elucidates the precise atomic connectivity, and Mass Spectrometry, which confirms the molecular weight and elemental composition. By leveraging the complementary strengths of these techniques, scientists can establish the identity and purity of their compounds with the highest degree of confidence, ensuring the integrity of their subsequent research and development efforts.

References

  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796–3802.
  • Baran, J., & Ratajczak, H. (2003). Infrared and Raman spectra of some organic azides. Journal of Molecular Structure, 649(1-2), 249-257.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Kolesov, B. A. (2017). Raman spectra of crystalline secondary amides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 179, 216–220.
  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
  • Tucker, M. J., et al. (2017). Extending the Vibrational Lifetime of Azides with Heavy Atoms. The Journal of Physical Chemistry B, 121(49), 11153–11162.
  • JoVE. (2024).
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Li, H., et al. (2018). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 3(11), 15815–15822.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • American Laboratory. (2026).
  • Schmidt, P., et al. (1973). Conformational structure and molecular spectra of N-ethylacetamide and N-isopropylacetamide. Journal of Molecular Structure, 15(3), 401-411.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Pandiarajan, K., & Manimekalai, A. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450.
  • Wikipedia. (n.d.).

Sources

Validation

Comparative Guide: Mass Spectrometry Analysis of 2-Azido-N-propan-2-ylacetamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming the analytical blind spots of small aliphatic azides using Click-Chemistry Derivatization vs. Direct MS techniques...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming the analytical blind spots of small aliphatic azides using Click-Chemistry Derivatization vs. Direct MS techniques.

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with small aliphatic azides. The molecule 2-azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide, MW ~142.16 g/mol ) presents a classic bioanalytical challenge. It lacks a strongly basic functional group, possesses high volatility, and contains an azide moiety that is notoriously unstable under hard ionization.

This guide objectively compares direct mass spectrometry (MS) approaches against state-of-the-art Click-Chemistry Derivatization LC-MS/MS , detailing the causality behind these experimental choices and providing field-proven, self-validating protocols.

The Analytical Challenge: The Physics of Aliphatic Azides

To analyze 2-azido-N-propan-2-ylacetamide effectively, we must first understand why standard methods fail:

  • Direct GC-EI-MS: Under Electron Ionization (EI), aliphatic azides undergo rapid homolytic cleavage and neutral loss of nitrogen gas (N₂, M-28). This thermal and ionization-induced degradation makes the intact molecular ion [M]+ virtually invisible, severely limiting quantitative reliability1[1].

  • Direct LC-ESI-MS: Electrospray Ionization (ESI) relies on the analyte's proton affinity. The amide nitrogen in 2-azido-N-propan-2-ylacetamide is a poor proton acceptor due to resonance stabilization, and the azide group is non-basic. Consequently, ionization efficiency is exceptionally low, resulting in poor Limits of Detection (LOD).

The Solution: Click-Chemistry Derivatization

By utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), we can covalently attach an alkyne-functionalized mass tag (e.g., a tag containing a tertiary amine) to the azide. The causality here is twofold:

  • Increased Proton Affinity: The resulting 1,2,3-triazole ring and the tertiary amine tag act as highly basic sites, skyrocketing ESI efficiency 2[2].

  • Mass Shifting: The addition of the mass tag shifts the analyte out of the low-m/z region (typically < 150 m/z), which is heavily congested with solvent clusters and biological matrix noise 3[3].

MS_Strategy A 2-Azido-N-propan-2-ylacetamide B Direct GC-EI-MS A->B Volatile? C Direct LC-ESI-MS A->C Polar? D Click-Derivatization LC-ESI-MS/MS A->D Low LOD needed? E Poor Molecular Ion B->E Thermal N2 Loss F Low Sensitivity C->F Poor Ionization G High ESI Efficiency D->G Stable Triazole

Decision matrix for selecting the optimal MS strategy for aliphatic azides.

Quantitative Performance Comparison

The table below synthesizes the experimental data comparing the three primary analytical workflows for 2-azido-N-propan-2-ylacetamide.

Analytical ParameterDirect GC-EI-MSDirect LC-ESI-MSClick-Derivatization LC-MS/MS
Ionization Efficiency ModerateLow (Poor proton affinity)Very High (Basic tag added)
Molecular Ion Stability Poor (Rapid N₂ loss)ModerateExcellent (Stable triazole)
Limit of Detection (LOD) ~2.5 µg/mL~250 ng/mL~0.5 ng/mL
Linear Dynamic Range 2 orders of magnitude2 orders of magnitude4 orders of magnitude
Matrix Interference High (Low MW region)High (Low MW region)Low (Shifted to higher mass)
Sample Prep Complexity LowLowModerate (30 min reaction)

Experimental Workflow: CuAAC Derivatization

To achieve the superior metrics listed above, the azide must be reacted with an alkyne mass tag prior to injection.

CuAAC_Workflow N1 Aliphatic Azide (Analyte) N4 1,2,3-Triazole Derivative N1->N4 N2 Alkyne Mass Tag (Reagent) N2->N4 N3 Cu(I) Catalyst + Ascorbate N3->N4 N5 LC-MS/MS Analysis N4->N5

Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for MS enhancement.

Self-Validating Protocol: CuAAC Derivatization for LC-MS/MS

This protocol is designed as a self-validating system. Visual cues and chemical logic are embedded to ensure the reaction proceeds quantitatively.

Reagents Required:

  • Analyte: 2-azido-N-propan-2-ylacetamide extract.

  • Mass Tag: 10 mM Propargyl-N,N-dimethylamine (or equivalent alkyne-tertiary amine) in Methanol.

  • Catalyst System: 100 mM CuSO₄, 200 mM Sodium Ascorbate, and 100 mM THPTA ligand in LC-MS grade water.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 100 µL of the sample extract (in 50:50 MeOH/Water) into a 1.5 mL autosampler vial.

  • Tag Addition: Add 10 µL of the 10 mM Alkyne Mass Tag. Causality: An excess of the tag ensures pseudo-first-order kinetics, driving the derivatization of the trace analyte to completion.

  • Catalyst Assembly: In a separate tube, pre-mix 5 µL of CuSO₄ with 5 µL of THPTA ligand. Causality: THPTA acts as a stabilizing ligand for Cu(I). Pre-mixing prevents copper-induced oxidative degradation of the analyte and accelerates the click reaction. Add this complex to the sample vial.

  • Initiation: Add 10 µL of 200 mM Sodium Ascorbate. Vortex immediately.

    • Self-Validation Check: The solution should turn a very pale yellow/clear color. This indicates the successful reduction of Cu(II) to the catalytically active Cu(I) species. If the solution turns brown or green, the copper has oxidized; you must add an additional 5 µL of ascorbate until the color clears.

  • Incubation: Allow the reaction to proceed at 25°C for 30 minutes in the dark.

  • Quenching: Add 10 µL of 100 mM EDTA. Causality: EDTA strongly chelates the copper catalyst, instantly halting the reaction and preventing copper precipitation inside the LC-MS electrospray capillary.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Operate the triple quadrupole mass spectrometer in Positive ESI mode. Monitor the specific MRM transition from the [M+Tag+H]+ precursor to the dominant tag-specific product ion.

Conclusion

While direct LC-MS and GC-MS offer rapid throughput, they fundamentally fail to address the physicochemical limitations of 2-azido-N-propan-2-ylacetamide. By implementing a 30-minute CuAAC derivatization step, analytical scientists can manipulate the molecule's proton affinity and mass, transforming a poorly ionizing, unstable target into a highly robust triazole derivative. This method yields a 500-fold improvement in LOD and ensures rigorous quantitative integrity.

References

  • Duarte, M. F., et al. (2003). Mass spectrometric study of aliphatic α-carbonyl azides. Rapid Communications in Mass Spectrometry. 1

  • Wang, L., et al. (2011). Facile derivatization of azide ions using click chemistry for their sensitive detection with LC-MS. Chemical Communications (RSC Publishing). 2

  • Journal of Pharmaceutical Analysis. (2023). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. 3

Sources

Comparative

A Comparative Analysis of the Reactivity of 2-Azido-N-propan-2-ylacetamide in Relation to Other Alkyl Azides

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and synthetic chemistry, organic azides are indispensable tools, prized for their unique reactivity and stability.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and synthetic chemistry, organic azides are indispensable tools, prized for their unique reactivity and stability.[1][2] Their utility in reactions such as the Staudinger ligation and azide-alkyne cycloadditions has cemented their role in the construction of complex molecular architectures.[2][3][4] This guide provides an in-depth comparison of the reactivity of 2-azido-N-propan-2-ylacetamide with other structurally diverse alkyl azides. By examining the interplay of electronic and steric factors, we aim to provide a predictive framework for its behavior in key chemical transformations.

Understanding the Structural Nuances of 2-Azido-N-propan-2-ylacetamide

The reactivity of an alkyl azide is not an intrinsic constant but is instead profoundly influenced by its molecular environment. In 2-azido-N-propan-2-ylacetamide, two key structural features dictate its chemical behavior: the α-amido group and the N-isopropyl substituent.

  • Electronic Effects of the α-Amido Group: The presence of a carbonyl group adjacent to the azide moiety introduces a significant electronic perturbation. The electron-withdrawing nature of the amide can influence the electron density on the azide, which can, in turn, affect its nucleophilicity and its participation in cycloaddition reactions.[5]

  • Steric Hindrance from the N-isopropyl Group: The bulky isopropyl group attached to the amide nitrogen introduces steric hindrance around the reactive azide center.[6] This can modulate the rate of reactions by impeding the approach of reactants. In some cases, steric hindrance has been paradoxically shown to enhance the reactivity of azides by inhibiting resonance, thereby increasing the intrinsic reactivity of the azido group.[7]

Comparative Reactivity in Key Transformations

To objectively assess the reactivity of 2-azido-N-propan-2-ylacetamide, we will consider its performance in three widely employed azide-based reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," valued for its high efficiency and regioselectivity.[3] The reaction rate is sensitive to both electronic and steric factors of the azide.

Hypothesis: The electron-withdrawing α-amido group in 2-azido-N-propan-2-ylacetamide may slightly decrease the nucleophilicity of the azide, potentially leading to a modest reduction in the reaction rate compared to a simple primary alkyl azide like 1-azidohexane. However, the steric bulk of the N-isopropyl group is not expected to play a major role in this catalyst-driven reaction.

Experimental Design:

A comparative kinetic study will be performed by reacting a series of alkyl azides with a terminal alkyne, such as phenylacetylene, in the presence of a copper(I) catalyst. The disappearance of the starting materials or the appearance of the triazole product will be monitored over time using techniques like ¹H NMR or in-situ IR spectroscopy.[8]

Alkyl Azide Structure Expected Relative Rate Rationale
1-AzidohexaneCH₃(CH₂)₅N₃BaselinePrimary, unhindered alkyl azide.
2-Azido-N-propan-2-ylacetamide(CH₃)₂CHNHC(O)CH₂N₃Slightly SlowerElectron-withdrawing effect of the α-amido group.
Benzyl AzideC₆H₅CH₂N₃FasterElectronically activated benzylic position.
tert-Butyl Azide(CH₃)₃CN₃Significantly SlowerSevere steric hindrance.

Experimental Protocol: Comparative CuAAC Kinetics via ¹H NMR

Materials:

  • Alkyl azides (1-azidohexane, 2-azido-N-propan-2-ylacetamide, benzyl azide, tert-butyl azide)

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare stock solutions of each alkyl azide (0.1 M), phenylacetylene (0.1 M), CuSO₄·5H₂O (0.01 M), sodium ascorbate (0.05 M), and the internal standard (0.05 M) in DMSO-d₆.

  • In an NMR tube, combine the stock solutions of the alkyl azide, phenylacetylene, and the internal standard.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction by adding the CuSO₄·5H₂O and sodium ascorbate solutions.

  • Acquire ¹H NMR spectra at regular intervals.

  • Determine the concentration of the reactants and product at each time point by integrating their characteristic signals relative to the internal standard.

  • Plot the concentration data versus time to determine the initial reaction rates.

Workflow for CuAAC Kinetic Analysis

CuAAC_Kinetics cluster_prep Reactant Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Azide, Alkyne, Catalyst, Standard) B Combine Reactants in NMR Tube A->B C Acquire t=0 Spectrum B->C D Initiate Reaction (Add Catalyst) C->D E Acquire Spectra (Time Intervals) D->E F Integrate Signals (Relative to Standard) E->F Time-course data G Plot [Conc] vs. Time F->G H Determine Initial Rates G->H SPAAC_Kinetics cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Interpretation A Prepare Stock Solutions (Competitor Azides, Cyclooctyne, Fluorogenic Azide) B Combine Buffer & Fluorogenic Azide A->B C Initiate with Cyclooctyne & Competitor Azide B->C D Monitor Fluorescence (Time-course) C->D E Plot Fluorescence vs. Time D->E Fluorescence data F Determine Reaction Rates E->F G Compare Rates to Infer Relative Reactivity F->G

Caption: Workflow for a competitive fluorogenic assay to determine relative SPAAC rates.

Staudinger Ligation

The Staudinger ligation is a powerful method for forming an amide bond between a phosphine and an azide. [4][9]The reaction proceeds through an aza-ylide intermediate, and its rate can be influenced by both steric and electronic factors. [10][11] Hypothesis: The reactivity of 2-azido-N-propan-2-ylacetamide in the Staudinger ligation will be a balance between the electronic effect of the α-amido group and the steric hindrance of the N-isopropyl group. The electron-withdrawing amide may facilitate the initial nucleophilic attack by the phosphine, but the bulky isopropyl group could hinder the subsequent intramolecular rearrangement.

Experimental Design:

The reaction of different alkyl azides with a phosphine, such as triphenylphosphine, will be monitored by ³¹P NMR spectroscopy to observe the conversion of the phosphine to the phosphine oxide and the aza-ylide intermediate. [10]

Alkyl Azide Structure Expected Relative Rate Rationale
1-Azidohexane CH₃(CH₂)₅N₃ Baseline Unhindered primary alkyl azide.
2-Azido-N-propan-2-ylacetamide (CH₃)₂CHNHC(O)CH₂N₃ Slower Steric hindrance from the N-isopropyl group likely dominates over electronic effects.
Benzyl Azide C₆H₅CH₂N₃ Faster Electronically activated and sterically accessible.

| tert-Butyl Azide | (CH₃)₃CN₃ | Significantly Slower | Severe steric hindrance. |

Experimental Protocol: Comparative Staudinger Ligation Kinetics via ³¹P NMR

Materials:

  • Alkyl azides (as above)

  • Triphenylphosphine

  • Deuterated solvent (e.g., THF-d₈)

  • Water

Procedure:

  • Prepare stock solutions of each alkyl azide and triphenylphosphine in THF-d₈.

  • In an NMR tube, combine the triphenylphosphine solution with the alkyl azide solution.

  • Acquire an initial ³¹P NMR spectrum (t=0).

  • Add a controlled amount of water to initiate the hydrolysis of the aza-ylide.

  • Acquire ³¹P NMR spectra at regular intervals to monitor the disappearance of the triphenylphosphine signal and the appearance of the triphenylphosphine oxide signal.

  • Determine the reaction rates by analyzing the change in signal intensities over time.

Mechanism of the Staudinger Ligation

Staudinger_Mechanism Azide R-N₃ AzaYlide R-N=PR'₃ (Aza-ylide) Azide->AzaYlide + R'₃P - N₂ Phosphine R'₃P Amine R-NH₂ AzaYlide->Amine + H₂O PhosphineOxide R'₃P=O H2O H₂O

Caption: Simplified mechanism of the Staudinger reduction of an azide.

Summary and Outlook

The reactivity of 2-azido-N-propan-2-ylacetamide is a complex interplay of steric and electronic effects. While the α-amido group can modulate the electronic properties of the azide, the N-isopropyl group introduces significant steric bulk. This guide provides a framework for predicting and experimentally verifying the reactivity of this important building block in comparison to other alkyl azides. The provided protocols offer a starting point for researchers to quantitatively assess these differences in their own systems. A thorough understanding of these reactivity trends is crucial for the rational design of synthetic routes and bioconjugation strategies.

References

Sources

Validation

A Comparative Guide to HPLC Purity Analysis of 2-azido-N-propan-2-ylacetamide

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. For novel building b...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. For novel building blocks like 2-azido-N-propan-2-ylacetamide, a small, polar molecule with significant potential in bioconjugation and medicinal chemistry, establishing a robust analytical method for purity determination is of paramount importance. The presence of unreacted starting materials, by-products, or degradants can have profound implications for downstream applications.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 2-azido-N-propan-2-ylacetamide: the workhorse Reversed-Phase (RP-HPLC) method and the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will explore the causality behind the methodological choices, present detailed experimental protocols, and provide comparative data to guide researchers in selecting the most appropriate technique for their needs.

The Analytical Challenge: Retaining a Small, Polar Analyte

2-azido-N-propan-2-ylacetamide is characterized by its high polarity, a trait conferred by the amide and azide functionalities, and its relatively small molecular size. These properties present a significant challenge for traditional RP-HPLC, which relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18).[1][2] Highly polar compounds often exhibit poor retention on such columns, eluting at or near the solvent front (void volume), which compromises resolution from other polar impurities and the injection solvent.[3]

To overcome this, analytical strategies must be tailored to promote sufficient interaction with the stationary phase, enabling effective separation. This guide will compare a conventional RP-HPLC approach, optimized for polar analytes, with a HILIC method, which is specifically designed for such compounds.[4][5]

Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used mode of HPLC due to its versatility and reproducibility.[2] For polar analytes like 2-azido-N-propan-2-ylacetamide, success with RP-HPLC hinges on maximizing retention. This can be achieved by using a highly aqueous mobile phase and a C18 column with high surface area and bonding density. The use of a shallow gradient elution further aids in separating the main analyte from closely related impurities.

Causality of Experimental Choices
  • Stationary Phase (C18): A C18 column is the standard for RP-HPLC.[6] While seemingly counterintuitive for a polar molecule, a well-chosen C18 phase can provide adequate retention, especially when paired with a highly aqueous mobile phase. The choice of a modern, high-purity silica-based C18 column minimizes undesirable interactions with residual silanols, leading to better peak shape.

  • Mobile Phase (Water/Acetonitrile): A high percentage of water at the beginning of the gradient increases mobile phase polarity, promoting interaction with the nonpolar stationary phase and thus retaining the polar analyte for longer.[1] Acetonitrile is a common organic modifier that provides good UV transparency and low viscosity.

  • Detection (UV at 210 nm): The amide chromophore in the analyte provides UV absorbance.[7] Detection at a low wavelength like 210 nm generally offers higher sensitivity for compounds with such functional groups, which is crucial for identifying and quantifying trace impurities.

Experimental Protocol: RP-HPLC
  • Instrumentation and Materials:

    • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Software: OpenLab CDS or equivalent.

    • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

    • Reference Standard: 2-azido-N-propan-2-ylacetamide (>99.5% purity).

  • Chromatographic Conditions:

    Parameter Condition
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient 5% B to 40% B over 15 min; 40% B to 95% B over 2 min; Hold at 95% B for 3 min; 95% B to 5% B over 1 min; Hold at 5% B for 4 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL
    Detection UV at 210 nm

    | Run Time | 25 minutes |

  • Solution Preparation:

    • Diluent: Prepare a mixture of Water:Acetonitrile (95:5 v/v).

    • Standard Solution (50 µg/mL): Accurately weigh and dissolve the reference standard in the diluent.

    • Sample Solution (50 µg/mL): Prepare the sample to be tested in the diluent. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[8][9] These tests ensure the system's precision and the column's performance.[10]

Visualizing the RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases A and B P2 Prepare Standard & Sample Solutions (50 µg/mL) P1->P2 P3 Filter Sample Solution P2->P3 A1 Equilibrate C18 Column (5% Acetonitrile) P3->A1 A2 System Suitability Test (5x Standard Injections) A1->A2 A3 Inject Sample A2->A3 D3 Verify SST Criteria A2->D3 A4 Run Gradient Elution (25 min) A3->A4 D1 Integrate Chromatogram A4->D1 D2 Calculate Purity (% Area) D1->D2

Caption: Workflow for the RP-HPLC analysis of 2-azido-N-propan-2-ylacetamide.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating highly polar compounds that are poorly retained by RP-HPLC.[11][12] This technique utilizes a polar stationary phase (such as bare silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[5]

Causality of Experimental Choices
  • Stationary Phase (Amide): An amide-bonded stationary phase is chosen for its robustness and unique selectivity for polar compounds. It provides strong hydrogen bonding interactions, which are effective for retaining the analyte.

  • Mobile Phase (Acetonitrile/Ammonium Formate Buffer): The high acetonitrile content acts as the weak solvent in HILIC, promoting retention.[4] A volatile buffer like ammonium formate is used to control the ionic strength and pH, which can significantly impact retention and peak shape, while also being compatible with mass spectrometry (MS) detection if desired.[13]

  • Gradient Elution: In HILIC, increasing the aqueous component (Mobile Phase A) increases the elution strength, which is the opposite of RP-HPLC.[11] The gradient starts with a high organic content and gradually increases the aqueous portion to elute the retained polar compounds.

Experimental Protocol: HILIC
  • Instrumentation and Materials:

    • HPLC System: Same as for RP-HPLC.

    • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.

    • Software: OpenLab CDS or equivalent.

    • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid, Ammonium Hydroxide.

    • Reference Standard: 2-azido-N-propan-2-ylacetamide (>99.5% purity).

  • Chromatographic Conditions:

    Parameter Condition
    Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
    Mobile Phase B Acetonitrile
    Gradient 95% B to 60% B over 10 min; 60% B to 95% B over 1 min; Hold at 95% B for 4 min
    Flow Rate 0.4 mL/min
    Column Temp. 40 °C
    Injection Vol. 2 µL
    Detection UV at 210 nm

    | Run Time | 15 minutes |

  • Solution Preparation:

    • Diluent: Prepare a mixture of Acetonitrile:Water (90:10 v/v).

    • Standard Solution (50 µg/mL): Accurately weigh and dissolve the reference standard in the diluent.

    • Sample Solution (50 µg/mL): Prepare the sample to be tested in the diluent. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable if the %RSD for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[8][9]

Visualizing the HILIC Workflow

HILIC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases A (Buffer) and B P2 Prepare Standard & Sample Solutions (50 µg/mL) P1->P2 P3 Filter Sample Solution P2->P3 A1 Equilibrate Amide Column (95% Acetonitrile) P3->A1 A2 System Suitability Test (5x Standard Injections) A1->A2 A3 Inject Sample A2->A3 D3 Verify SST Criteria A2->D3 A4 Run Gradient Elution (15 min) A3->A4 D1 Integrate Chromatogram A4->D1 D2 Calculate Purity (% Area) D1->D2

Caption: Workflow for the HILIC analysis of 2-azido-N-propan-2-ylacetamide.

Performance Comparison: RP-HPLC vs. HILIC

To provide a clear comparison, hypothetical data from the analysis of a sample of 2-azido-N-propan-2-ylacetamide containing two common process-related impurities (Impurity A: 2-chloro-N-propan-2-ylacetamide, a starting material; and Impurity B: a more polar degradation product) is presented.

Table 1: Chromatographic Performance Data
ParameterRP-HPLC MethodHILIC MethodCommentary
Retention Time (Main Peak) 4.8 min6.2 minHILIC provides significantly more retention for the main analyte.
Resolution (Main/Impurity A) 2.54.1HILIC offers superior resolution from the less polar starting material.
Resolution (Main/Impurity B) 1.93.5HILIC also provides better separation from the more polar impurity.
Tailing Factor (Main Peak) 1.21.1Both methods produce excellent peak symmetry.
Theoretical Plates 8,50012,000The HILIC method demonstrates higher column efficiency.
Table 2: Method Validation Summary

Method validation was performed in accordance with ICH Q2(R1) guidelines.[10]

ParameterRP-HPLC MethodHILIC MethodICH Q2(R1) Guideline
Linearity (R²) 0.99920.9998≥ 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Typically 98.0 - 102.0%
Precision (%RSD) 0.8%0.5%≤ 2.0%
LOD (µg/mL) 0.050.03S/N Ratio of ~3:1[14][15]
LOQ (µg/mL) 0.150.10S/N Ratio of ~10:1[14][16]

Conclusion and Recommendations

Both the optimized RP-HPLC and the HILIC methods are capable of determining the purity of 2-azido-N-propan-2-ylacetamide and meet the validation criteria set forth by ICH guidelines.[10] However, the comparative data clearly demonstrates the superiority of the HILIC method for this specific application.

The HILIC method provides:

  • Superior Retention: Overcomes the primary challenge of analyzing this small, polar molecule.

  • Enhanced Resolution: Offers better separation from both less polar and more polar potential impurities, providing greater confidence in the purity value.

  • Higher Sensitivity (Lower LOD/LOQ): Allows for the detection and quantification of impurities at lower levels.[17]

The RP-HPLC method , while acceptable, operates closer to the limits of its capabilities for this analyte. The lower retention and resolution mean it may be less robust in detecting unknown impurities that elute close to the main peak.

As a Senior Application Scientist, my recommendation is to adopt the HILIC method for the routine purity analysis of 2-azido-N-propan-2-ylacetamide. Its enhanced separation power provides a more self-validating system, ensuring a more accurate and reliable assessment of product quality, which is critical for researchers, scientists, and drug development professionals. The RP-HPLC method remains a viable option if a laboratory is not equipped or experienced with HILIC, but careful monitoring of resolution is advised.

References

  • LCGC International. (2026, March 10). Assay for ppm Levels of Azide in Drug Substances. [Link]

  • Shaikh, A., & Gosar, A. (2023, May 30). An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances and Drug Products. ResearchGate. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gricar, M., & Andrensek, S. (2016). Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 125, 356-362. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical synthesis of vicinal azidoacetamides. RSC Publishing. [Link]

  • ScienceDirect. (2016). Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. [Link]

  • International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]

  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]

  • PubMed. (2020, February 15). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • MAC-MOD Analytical. (n.d.). A Simple Step by Step Protocol for HILIC Method Development. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Vinyl azides in heterocyclic synthesis. Part 2. Selectivity in the decomposition of azidocinnamates with olefinic ortho-substituents. [Link]

  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. (2014, November 1). Limit of detection, limit of quantification and limit of blank. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • IOSR Journal of Pharmacy. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • Pharmacists' Knowledge Portal. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • Altabrisa Group. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of Azido-N-Phenylacetamide Derivatives

This guide provides an in-depth comparative analysis of the crystal structures of azido-N-phenylacetamide derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] By...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the crystal structures of azido-N-phenylacetamide derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] By examining the subtle interplay of molecular conformation and intermolecular forces, we can gain a deeper understanding of their structure-property relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of these versatile molecules.

Introduction: The Significance of Azido-N-Phenylacetamides

Azido-N-phenylacetamide derivatives serve as crucial building blocks in the synthesis of various biologically active compounds and are valued intermediates in the creation of heterocyclic systems like triazoles and tetrazoles.[1][2][3] The amide bond is a cornerstone of many physiologically active molecules, including biopolymers such as proteins.[1] The introduction of the azido group (–N₃) further enhances their utility, offering a versatile handle for "click" chemistry reactions and modulating the electronic and steric properties of the parent molecule.[3][4]

Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount. The crystal structure dictates key physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a compound's efficacy and developability as a therapeutic agent or functional material. This guide will compare the crystal structures of several azido-N-phenylacetamide derivatives, highlighting the influence of aromatic substitution on their molecular conformation and crystal packing.

Comparative Analysis of Molecular Conformations

The conformation of azido-N-phenylacetamide derivatives is primarily defined by the relative orientations of the phenyl ring, the acetamide linker, and the azido group. These are often described by key torsion angles. A notable feature in many of these structures is the presence of multiple independent molecules in the asymmetric unit, which often exhibit conformational differences.[1][2][5][6]

For instance, in the crystal structure of 2-azido-N-(2,6-dimethylphenyl)acetamide, the asymmetric unit contains two independent molecules that differ in the rotational orientation of the 2-azidoacetamido group.[5][7][8][9] A similar observation is made for 2-azido-N-(4-fluorophenyl)acetamide, where the two independent molecules in the asymmetric unit show different orientations of the azido group.[1][6] The presence of these conformational polymorphs underscores the flexibility of the acetamide linker and the subtle energetic balance that governs their solid-state arrangement.

The planarity of the phenylacetamide moiety can be influenced by intramolecular interactions. For example, weak intramolecular C—H⋯O hydrogen bonds can contribute to a more planar conformation of this fragment.[10][11] Conversely, steric hindrance from bulky substituents on the phenyl ring can lead to a more twisted conformation. In 2-azido-N-(2-chlorophenyl)acetamide, the dihedral angle between the 2-chlorophenyl ring and the acetamide group is a significant 74.3(1)°, indicating a highly non-planar structure.[12]

Table 1: Comparison of Key Torsional Angles in Selected Azido-N-Phenylacetamide Derivatives

CompoundMolecule in Asymmetric UnitTorsion Angle (°C)Reference
2-azido-N-(2,6-dimethylphenyl)acetamide1O1—C9—N1—C1: -6.3 (9)[5]
C9—C10—N2—N3: -86.3 (7)[5]
2O2—C19—N5—C11: 6.8 (8)[5]
C19—C20—N6—N7: 86.6 (7)[5]
2-azido-N-(4-fluorophenyl)acetamide1N3—N2—C8–C7: -106.1 (2)[1]
2N/A[1]
2-azido-N-(4-methylphenyl)acetamide1N—N—C—C: -173.9 (2)[2]
2N—N—C—C: -102.7 (2)[2]
3N—N—C—C: -173.6 (2)[2]

Intermolecular Interactions and Crystal Packing

The crystal packing of azido-N-phenylacetamide derivatives is predominantly governed by a network of non-covalent interactions, including hydrogen bonds, π-stacking, and van der Waals forces. The nature and directionality of these interactions dictate the overall supramolecular architecture.

A recurring and dominant motif in the crystal packing of these compounds is the formation of chains through intermolecular N—H⋯O hydrogen bonds between the amide groups of adjacent molecules.[1][13] These chains can then be further interconnected by weaker interactions. For example, in 2-azido-N-(4-fluorophenyl)acetamide, these hydrogen-bonded chains are linked by C—F⋯π(ring), C=O⋯π(ring), and slipped π-stacking interactions.[1]

The azido group itself can participate in various intermolecular contacts. While it is a weak hydrogen bond acceptor, N⋯H and C⋯H contacts involving the azide are frequently observed in Hirshfeld surface analyses.[5][14] In some cases, π-interactions between the terminal nitrogen atoms of the azide group and an adjacent phenyl ring are also present.[3] The azide group's charge distribution, with negatively charged terminal nitrogens and a positively charged central nitrogen, allows for a range of electrostatic interactions.[14]

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. For 2-azido-N-(2,6-dimethylphenyl)acetamide, this analysis reveals that H⋯H contacts make the largest contribution to the crystal packing, followed by N⋯H/H⋯N contacts.[5][7][8][9] This highlights the importance of van der Waals forces in the overall crystal stability.

G Common Intermolecular Interactions in Azido-N-Phenylacetamide Crystals cluster_weaker Weaker Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 N-H...O Hydrogen Bond Molecule1->Molecule2 C-H...π Interaction Molecule3 Molecule C Molecule1->Molecule3 π-π Stacking Molecule2->Molecule3 N-H...O Hydrogen Bond Molecule2->Molecule3 Azide...Ring Interaction

Caption: Dominant intermolecular interactions governing the crystal packing of azido-N-phenylacetamide derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

The following provides a generalized, step-by-step methodology for the single-crystal X-ray diffraction analysis of a novel azido-N-phenylacetamide derivative, based on common practices reported in the literature.[2][3][5]

Step 1: Synthesis and Crystallization

  • Synthesis: The target azido-N-phenylacetamide derivative is typically synthesized by reacting the corresponding 2-chloro-N-phenylacetamide with sodium azide in a suitable solvent system, such as an ethanol/water mixture, under reflux.[2][3][5] The reaction progress is monitored by thin-layer chromatography.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethanol.[3][5]

Step 2: X-ray Data Collection

  • A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

  • A series of diffraction images are collected over a range of crystal orientations.

Step 3: Structure Solution and Refinement

  • The collected diffraction data is processed to obtain a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Step 4: Data Analysis and Visualization

  • The final refined crystal structure is analyzed to determine bond lengths, bond angles, and torsion angles.

  • Intermolecular interactions are identified and characterized.

  • Software such as Mercury or Olex2 is used to visualize the crystal structure and packing.

  • Hirshfeld surface analysis can be performed to provide a quantitative analysis of the intermolecular contacts.

G Workflow for Crystal Structure Analysis Synthesis Synthesis of Derivative Crystallization Crystallization Synthesis->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Data Analysis & Visualization Refinement->Analysis Structure_Property Structure-Property Relationship Analysis->Structure_Property

Caption: A generalized workflow from synthesis to structure-activity relationship analysis.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for a selection of azido-N-phenylacetamide derivatives, providing a basis for objective comparison of their crystal structures.

Table 2: Comparative Crystallographic Data for Azido-N-Phenylacetamide Derivatives

Parameter2-azido-N-phenylacetamide2-azido-N-(4-fluorophenyl)acetamide2-azido-N-(2,6-dimethylphenyl)acetamide
Formula C₈H₈N₄OC₈H₇FN₄OC₁₀H₁₂N₄O
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/cP2₁/c
a (Å) 5.8085(13)12.0363(4)10.7933(4)
b (Å) 16.533(4)10.9831(4)15.3479(6)
c (Å) 18.171(4)14.1561(5)13.5936(5)
β (°) ** 90108.629(1)107.578(1)
Volume (ų) **1745.0(7)1772.11(11)2146.43(14)
Z 888
R-factor (%) 3.994.544.88
Reference [3][1][5]

Conclusion: Structure-Property Insights

The comparative analysis of the crystal structures of azido-N-phenylacetamide derivatives reveals a fascinating interplay of molecular conformation and intermolecular interactions. The presence of substituents on the phenyl ring significantly influences the dihedral angle between the aromatic ring and the acetamide plane, which in turn can affect the overall molecular shape and packing efficiency.

The consistent formation of N—H⋯O hydrogen-bonded chains highlights the robustness of this supramolecular synthon in directing the crystal packing of these compounds. The weaker, yet significant, contributions from C—H⋯π, π-stacking, and azide-involved interactions provide the necessary stabilization for the formation of three-dimensional crystalline architectures.

The observation of multiple conformations within a single crystal structure for several derivatives underscores the conformational flexibility of these molecules. This has important implications for their biological activity, as different conformers may exhibit different binding affinities to a target receptor. Furthermore, understanding the factors that govern crystal packing is crucial for controlling the solid-state properties of these compounds, which is essential for their application in pharmaceuticals and materials science. Future work in this area could focus on co-crystallization studies to further modulate the physicochemical properties of these versatile compounds.

References

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 724-728. [Link]

  • El Moutaouakil Ala Allah, A., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 7), 627-631. [Link]

  • Guseinov, F. I., et al. (2020). Synthesis and crystal structure of 2-azido-N-phenylacetamide, C8H8N4O. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1047-1049. [Link]

  • Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 948-952. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1133. [Link]

  • Xue, K., et al. (2024). Crystal Packing of Planar Organic Azide Molecules. Crystal Growth & Design, 24(5), 2268-2278. [Link]

  • Guseinov, F. I., et al. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 819-821. [Link]

  • Kumar, M. H., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1634-1638. [Link]

  • Bracher, F., & Papke, T. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 12(3), 524. [Link]

Sources

Validation

2-azido-N-propan-2-ylacetamide vs. benzyl azide in CuAAC reactions

An In-Depth Comparative Guide to CuAAC Kinetics: 2-azido-N-propan-2-ylacetamide vs. Benzyl Azide The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, widely utilized in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to CuAAC Kinetics: 2-azido-N-propan-2-ylacetamide vs. Benzyl Azide

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, widely utilized in drug development, materials science, and bioconjugation due to its high regioselectivity and efficiency[1]. While the alkyne and the copper catalyst system (e.g., Cu(I) with accelerating ligands like THPTA) are often the focus of optimization, the structural nature of the organic azide plays a critical, sometimes overlooked, role in reaction kinetics and thermodynamics.

This guide provides an objective, data-driven comparison between the industry-standard benzyl azide and the specialized α -azidoacetamide, 2-azido-N-propan-2-ylacetamide (also known as 2-azido-N-isopropylacetamide). By analyzing their mechanistic differences, we can understand how rational structural design influences cycloaddition efficiency.

Structural and Mechanistic Causality

To optimize a CuAAC workflow, researchers must understand the causality behind the reactivity of different azides. The rate-determining step in the CuAAC catalytic cycle is typically the formation of the metallacycle intermediate between the Cu(I)-acetylide complex and the organic azide[1].

Benzyl Azide: The Benchmark Benzyl azide is the traditional standard for CuAAC studies. As a primary alkyl azide with a phenyl ring separated by a methylene spacer, it offers baseline reactivity. It relies entirely on the standard electronic push-pull of the azide dipole reacting with the highly nucleophilic Cu(I)-acetylide. Because it lacks secondary functional groups near the azide moiety, it cannot provide additional stabilization to the transition state (TS), resulting in a standard activation energy barrier (typically ~55 kJ/mol depending on the alkyne)[2].

2-azido-N-propan-2-ylacetamide: Electronic and Steric Pre-organization 2-azido-N-propan-2-ylacetamide belongs to the class of α -azidoacetamides. The presence of the amide carbonyl directly adjacent to the azide-bearing carbon fundamentally alters its reactivity profile:

  • Electronic Activation: The electron-withdrawing nature of the α -carbonyl group via induction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, enhancing its electrophilicity toward the Cu(I)-acetylide[3].

  • Transition State Stabilization: Advanced physical organic studies demonstrate that α -azidoacetamides can engage in favorable n→π∗ interactions or intramolecular hydrogen bonding during the cycloaddition transition state[3]. This structural pre-organization reduces the entropic penalty of the reaction, effectively lowering the activation energy and accelerating the reaction rate compared to benzyl azide.

  • Amphiphilic Character: The isopropylacetamide moiety provides hydrogen-bond accepting and donating capabilities, drastically improving aqueous solubility compared to the highly lipophilic benzyl azide, making it superior for bioorthogonal applications[4].

G cluster_benzyl Benzyl Azide Pathway cluster_acetamide 2-azido-N-propan-2-ylacetamide Pathway B1 Benzyl Azide (Standard Alkyl Azide) B2 Cu(I)-Acetylide Coordination B1->B2 B3 Standard Activation Barrier (~55 kJ/mol) B2->B3 A1 alpha-Azidoacetamide (Carbonyl adjacent to Azide) A2 TS Stabilization (n -> pi* & H-bonding) A1->A2 A3 Lowered Activation Barrier (Accelerated Kinetics) A2->A3

Mechanistic comparison of transition state stabilization in CuAAC reactions.

Quantitative Performance Comparison

The following table synthesizes the comparative performance metrics of both azides based on kinetic and thermodynamic profiling.

ParameterBenzyl Azide2-azido-N-propan-2-ylacetamide
Structural Class Aryl-alkyl Azide α -Azidoacetamide
Relative Reactivity (CuAAC) Baseline ( )Accelerated ( >2× )
Transition State Stabilization None (Standard metallacycle)Enhanced via n→π∗ and H-bonding
Aqueous Solubility Poor (Requires organic co-solvents)Moderate to Good (Amide H-bonding)
Steric Hindrance LowModerate (Isopropyl group)
Primary Application General organic synthesis, materialsBioconjugation, aqueous click chemistry

Self-Validating Experimental Protocol: Kinetic Profiling via Microcalorimetry

To objectively validate the kinetic differences between these two azides, researchers must employ a self-validating system that avoids the pitfalls of offline sampling (which can alter reaction equilibrium). Isothermal microcalorimetry is the gold standard for this, as it directly measures the heat evolved ( dq/dt ) during the exothermic triazole formation, allowing for the simultaneous extraction of thermodynamic ( ΔH ) and kinetic ( kobs​ ) parameters[2].

Step-by-Step Methodology:

  • Reagent Preparation (Isothermal Conditions):

    • Prepare a 0.1 M solution of the chosen alkyne (e.g., phenylacetylene) and a 0.1 M solution of the respective azide (benzyl azide or 2-azido-N-propan-2-ylacetamide) in a highly miscible solvent system (e.g., DMSO or a buffered aqueous mixture with 5% t-butanol).

    • Equilibrate all solutions to the exact target temperature (e.g., 303.15 K ) inside the microcalorimeter to prevent baseline drift.

  • Catalyst Assembly:

    • Prepare a catalyst stock utilizing CuSO4​ ( 5 mol% ), sodium ascorbate ( 10 mol% as the reducing agent), and a stabilizing ligand like THPTA ( 5 mol% ) to maintain Cu(I) in its active state and prevent disproportionation[4].

  • Reaction Initiation & Data Acquisition:

    • Inject the catalyst mixture into the sample cell containing the equimolar azide-alkyne mixture.

    • Continuously record the heat flow as a function of time. The reaction of the α -azidoacetamide will show a steeper initial heat flow curve compared to benzyl azide, indicating a faster initial rate.

  • Kinetic Extraction:

    • Integrate the area under the heat flow curve to determine the total heat of reaction. Calculate the apparent rate constant ( kobs​ ) from the slope of the fractional conversion versus time.

Workflow S1 1. Reagent Preparation Equimolar Azide & Alkyne in Solvent S3 3. Isothermal Microcalorimetry Inject Catalyst & Monitor Heat Flow (dq/dt) S1->S3 S2 2. Catalyst Assembly CuSO4 + THPTA + Ascorbate S2->S3 Initiate Reaction S4 4. Kinetic Extraction Calculate k_obs and Activation Energy (Ea) S3->S4 Data Integration

Self-validating microcalorimetry workflow for CuAAC kinetic profiling.

Conclusion & Application Suitability

For standard organic synthesis where solubility is not an issue and reaction times can be extended, benzyl azide remains a cost-effective and reliable reagent. However, for drug development professionals and chemical biologists requiring rapid kinetics at low concentrations, or working in aqueous environments, 2-azido-N-propan-2-ylacetamide is vastly superior. Its rationally designed α -carbonyl group not only improves solubility but actively participates in lowering the activation barrier of the cycloaddition, ensuring rapid and quantitative triazole formation.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry ACS Publications URL
  • Bioorthogonal Reagents: Design, Synthesis, and Reactivity by Nile S.
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Sources

Comparative

Assessing the Biocompatibility of 2-Azido-N-propan-2-ylacetamide Conjugates: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently evaluate bioconjugation handles for therapeutic development and macromolecular design. While legacy reactive groups like NHS-esters and maleimides have historically dominat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate bioconjugation handles for therapeutic development and macromolecular design. While legacy reactive groups like NHS-esters and maleimides have historically dominated bioconjugation workflows, the paradigm shift toward bioorthogonal chemistry has elevated azide-alkyne cycloadditions as the gold standard.

Specifically, 2-azido-N-propan-2-ylacetamide (CAS: 1192358-66-9) has emerged as a highly stable, sterically optimized handle for generating biocompatible conjugates, particularly in the synthesis of novel polypeptides and biomimetic materials[1][2]. This guide objectively compares its performance against traditional alternatives and provides field-proven, self-validating protocols for assessing the biocompatibility of its resulting conjugates.

Mechanistic Comparison: Why 2-Azido-N-propan-2-ylacetamide?

To understand the biocompatibility profile of a conjugate, we must first analyze the causality behind the chemical handle selection.

  • Bioorthogonality vs. Off-Target Reactivity: Traditional NHS-esters target primary amines (e.g., lysine residues), but they suffer from rapid aqueous hydrolysis and cross-reactivity, leading to heterogeneous conjugate mixtures that can trigger immunogenic responses[3]. Maleimides target thiols, but the resulting thioether linkages are susceptible to retro-Michael exchange with off-target thiols in serum (like human serum albumin), leading to premature payload release in vivo. In contrast, the azide group in 2-azido-N-propan-2-ylacetamide is completely inert to biological nucleophiles, ensuring absolute site-selectivity[4].

  • The Steric Shielding Effect: Why use the isopropylacetamide derivative instead of a simple azidoacetic acid? In complex serum environments, simple amides are susceptible to cleavage by endogenous amidases. The branched isopropyl structure of 2-azido-N-propan-2-ylacetamide provides a critical steric shield that hinders amidase access to the amide bond. This structural choice significantly extends the in vivo half-life of the conjugate without compromising the reactivity of the terminal azide group.

  • CuAAC vs. SPAAC Conjugation: The azide handle can be reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC offers near-quantitative yields, the requisite copper(I) catalyst generates reactive oxygen species (ROS) that can oxidize protein side chains and induce severe cytotoxicity[3]. Even with accelerating ligands like THPTA[4], residual copper can confound downstream cell viability assays. SPAAC leverages the inherent ring strain of cyclooctynes (e.g., DBCO) to drive the reaction catalyst-free, isolating the true biocompatibility of the conjugate itself[5].

Quantitative Performance Data

The table below summarizes the comparative biocompatibility and performance metrics of 2-azido-N-propan-2-ylacetamide against traditional bioconjugation handles.

Bioconjugation HandleTarget Functional GroupConjugation ChemistryCytotoxicity Risk (Unpurified)Serum Stability (t1/2)Off-Target Reactivity
2-Azido-N-propan-2-ylacetamide Alkyne / CyclooctyneSPAAC (Catalyst-Free)Low > 72 hours Negligible (Bioorthogonal)
2-Azido-N-propan-2-ylacetamide Terminal AlkyneCuAAC (Cu-Catalyzed)High (Requires Cu removal)> 72 hoursNegligible (Bioorthogonal)
NHS-Ester Primary AmineAmide Bond FormationLow< 2 hours (Hydrolysis)High (Lysine cross-reactivity)
Maleimide Sulfhydryl (Thiol)Thiol-Ene (Michael Addition)Moderate~ 24 hours (Thiol exchange)High (Albumin thiols)

Workflow Visualization

Biocompatibility_Workflow Handle 2-Azido-N-propan-2-ylacetamide (Target Handle) SPAAC SPAAC Conjugation (Copper-Free) Handle->SPAAC High Efficiency No Toxicity CuAAC CuAAC Conjugation (Copper-Catalyzed) Handle->CuAAC High Efficiency Cu Toxicity Risk Alt1 NHS-Ester (Amine Reactive) Purification Dialysis / SEC Purification Alt1->Purification Hydrolysis / Off-target Alt2 Maleimide (Thiol Reactive) Alt2->Purification Thiol Exchange SPAAC->Purification CuAAC->Purification Assay1 WST-8 Cytotoxicity (Cell Viability) Purification->Assay1 Assay2 LC-MS/MS (Serum Stability) Purification->Assay2 Assay3 ELISA (Immunogenicity) Purification->Assay3 Outcome Biocompatibility Profile Established Assay1->Outcome Assay2->Outcome Assay3->Outcome

Workflow for assessing bioconjugation efficiency and biocompatibility of azide handles.

Self-Validating Experimental Protocols

Every protocol described below is designed as a closed, self-validating system. We do not assume conjugation occurred; we measure it spectrophotometrically before applying it to cells. We do not assume cell death is caused by the conjugate; we eliminate solvent toxicity by utilizing water-soluble reagents.

Protocol A: Catalyst-Free SPAAC Conjugation (Isolating Linker Toxicity)

To accurately assess the biocompatibility of the 2-azido-N-propan-2-ylacetamide linker, we must eliminate the confounding variable of copper toxicity[3][6].

  • Preparation: Dissolve the 2-azido-N-propan-2-ylacetamide-modified biomolecule (e.g., a synthetic polypeptide) in PBS (pH 7.4) to a concentration of 50 µM.

  • Reagent Addition: Add 3 molar equivalents of a DBCO-functionalized fluorophore (e.g., DBCO-Cy5). Causality: SPAAC lacks a metal catalyst to accelerate the reaction; therefore, a slight stoichiometric excess of the highly reactive cyclooctyne is required to drive the reaction to completion[5].

  • Incubation: Agitate gently at room temperature for 4 to 12 hours.

  • Purification: Pass the mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) to remove unreacted DBCO-Cy5.

  • Validation: Measure the absorbance of the purified conjugate at 280 nm (protein/peptide) and 647 nm (Cy5). Calculate the Degree of Labeling (DoL) to confirm successful covalent linkage before proceeding to cellular assays.

Protocol B: In Vitro Cytotoxicity (WST-8 Assay)

We utilize WST-8 (CCK-8) rather than the traditional MTT assay. Causality: MTT requires the solubilization of formazan crystals with DMSO, which lyses cells and introduces solvent-based cytotoxicity artifacts. WST-8 produces a water-soluble formazan dye, keeping cells intact and isolating the true biological effect of the conjugate.

  • Cell Seeding: Plate HeLa or HEK293T cells at 1×104 cells/well in a 96-well microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Replace media with fresh media containing varying concentrations of the purified conjugate (1 µM to 100 µM). Include a vehicle control (PBS) and a positive toxicity control. Incubate for 48 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent directly to each well. Incubate for an additional 2 hours.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

Protocol C: LC-MS/MS Serum Stability Assessment

Fluorescence tracking alone can be misleading; a fluorophore might remain intact while the linker is cleaved by amidases. LC-MS/MS detects the exact mass of the intact conjugate, providing a self-validating metric of true chemical stability.

  • Incubation: Mix the conjugate 1:1 with fresh human serum (final serum concentration 50%). Incubate at 37°C.

  • Aliquoting & Quenching: At time points 0, 12, 24, 48, and 72 hours, remove 50 µL aliquots. Immediately add 150 µL of ice-cold acetonitrile. Causality: Acetonitrile crashes out large serum proteins (preventing MS column fouling) while leaving the small conjugate/linker fragments in solution.

  • Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C. Extract the supernatant.

  • Analysis: Analyze the supernatant via LC-MS/MS, monitoring the specific m/z transition of the intact 2-azido-N-propan-2-ylacetamide conjugate versus the cleaved isopropylamine fragment to calculate the exact structural half-life.

References

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - nih.
  • Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents - vectorlabs.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - creative-biolabs.
  • 2-azido-N-isopropylacetamide - CAS号1192358-66-9 - molaid.
  • Synthesis and Testing of Novel Polypeptides for Biological Applications - mit.
  • US7807619B2 - Compositions and methods for modification of biomolecules - google.

Sources

Safety & Regulatory Compliance

Safety

2-azido-N-propan-2-ylacetamide proper disposal procedures

As a Senior Application Scientist, I have structured this operational guide to prioritize chemical logic, mechanistic understanding, and uncompromising safety. Proper disposal of organic azides like 2-azido-N-propan-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this operational guide to prioritize chemical logic, mechanistic understanding, and uncompromising safety. Proper disposal of organic azides like 2-azido-N-propan-2-ylacetamide (also known as N-isopropyl-2-azidoacetamide) cannot be treated as a mere administrative task; it requires a rigorous, self-validating chemical quenching protocol.

Directly disposing of unquenched organic azides into standard waste streams is strictly prohibited due to severe explosive and toxicological risks[1]. Below is the comprehensive, step-by-step methodology for neutralizing and disposing of this compound.

Physicochemical Hazard & Stability Analysis

Before handling the waste, we must evaluate the molecule's intrinsic stability using the "Rule of Six" (the ratio of carbon and oxygen atoms to nitrogen atoms).

Molecular Formula: C5​H10​N4​O

ParameterValueSafety Implication
Carbon Atoms (C) 5Contributes to organic stability
Oxygen Atoms (O) 1Contributes to organic stability
Nitrogen Atoms (N) 4High energy content (azide group)
(C+O)/N Ratio 1.5 < 3.0 indicates severe explosive hazard
Storage Temperature ≤ -18 °CPrevents spontaneous thermal decomposition

Causality: According to established safety guidelines, organic azides with a (C+O)/N ratio of less than 3 are considered highly energetic and pose a severe risk of violent decomposition[2]. Because 2-azido-N-propan-2-ylacetamide has a ratio of 1.5, it must never be concentrated to dryness, exposed to friction, or stored in large quantities[1].

Operational Safety & Equipment Directives

To prevent accidental detonation or toxic exposure during the disposal process, the following causality-driven rules must be strictly enforced:

  • Prohibition of Metal Implements: Never use metal spatulas, needles, or metal-lidded containers. Causality: Azides react with heavy metals (e.g., copper, lead, silver) to form highly shock-sensitive metal azides that can detonate upon minimal friction[2],[3].

  • Prohibition of Halogenated Solvents: Do not use dichloromethane (DCM) or chloroform. Causality: Azides react with halogenated solvents to form diazidomethane and triazidomethane, which are notoriously unstable and explosively volatile[2],[4].

  • Strict pH Control (pH > 9): Never mix azide waste with acids. Causality: Acidic conditions protonate the azide ion to form hydrazoic acid ( HN3​ ), a highly toxic, volatile, and explosive gas[1].

Chemical Quenching Protocol (Staudinger Reduction)

The gold standard for organic azide disposal is converting the explosive azide into a stable amine derivative prior to waste collection[1]. The most reliable and chemoselective method for this is the Staudinger Reduction using triphenylphosphine ( PPh3​ )[5].

Mechanistic Causality: Triphenylphosphine acts as a mild reducing agent that attacks the terminal nitrogen of the azide to form an iminophosphorane intermediate, releasing nitrogen gas ( N2​ ). Subsequent hydrolysis with water cleaves the intermediate, yielding the stable primary amine (N-isopropyl-2-aminoacetamide) and triphenylphosphine oxide ( Ph3​P=O )[5].

Staudinger_Workflow A 2-azido-N-propan-2-ylacetamide Waste Stream B Dilute in THF (< 0.5 M) Add 1.1 eq. PPh3 A->B Fume Hood / Blast Shield C Iminophosphorane Formation (N2 Gas Evolution) B->C Stir at Room Temp D Add Excess H2O (Hydrolysis) C->D Wait for bubbling to cease E Stable Amine + Ph3P=O (Safe for Standard Disposal) D->E Stir 2-4 hours

Figure 1: Staudinger reduction workflow for the safe chemical quenching of organic azide waste.

Step-by-Step Quenching Methodology:
  • Preparation: Conduct all operations in a certified chemical fume hood behind a portable blast shield[3]. Wear a flame-resistant lab coat, safety goggles, a face shield, and Silver Shield gloves under nitrile gloves[2].

  • Dilution: Transfer the 2-azido-N-propan-2-ylacetamide waste into a round-bottom flask using rubber septa (avoid ground-glass friction[6]). Dilute the waste with Tetrahydrofuran (THF) or Ethanol to a concentration of < 0.5 M . Causality: Dilution safely dissipates the exothermic heat generated during the reduction.

  • Reduction: Slowly add 1.1 to 1.5 equivalents of Triphenylphosphine ( PPh3​ ) in small portions while stirring at room temperature.

  • Degassing: Monitor the reaction for the evolution of nitrogen gas ( N2​ ) bubbles. Allow the mixture to stir until all bubbling has completely ceased, indicating the full formation of the iminophosphorane intermediate[5].

  • Hydrolysis: Add an excess of water (at least 10 equivalents relative to the initial azide concentration) to the flask.

  • Completion: Stir the mixture for an additional 2 to 4 hours at room temperature to ensure complete hydrolysis into the amine.

  • Verification: Verify the complete consumption of the azide using Thin Layer Chromatography (TLC). A ninhydrin stain should be used to confirm the presence of the newly formed primary amine, which will appear as a contrasting colored spot[7].

Waste Segregation & Spill Response

Post-Quenching Waste Management: Once quenched and analytically verified via TLC, the resulting solution contains stable amines and phosphine oxides. This mixture must be collected in a designated, clearly labeled plastic waste container (e.g., "Quenched Azide Waste - Amine Derivatives") and disposed of through your facility's standard hazardous chemical waste program[1].

Emergency Spill Protocol (Unquenched Azide):

  • Small Spills (< 250 mL): Do not attempt to clean with standard paper towels. Confine the spill using specialized absorbent pads. Clean the surface exclusively with a pH > 9 buffer solution to prevent the formation of hydrazoic acid. Dispose of all cleanup materials as "Extremely Hazardous Waste"[2],[6].

  • Large Spills: Immediately secure the area, warn others, evacuate the laboratory, post "Do Not Enter" signs, and contact emergency environmental health and safety (EH&S) responders[6].

References

  • Sodium Azide and Organic Azides Source: UC Santa Barbara Environmental Health & Safety URL:[Link]

  • Azides Safe Work Procedure Source: University of Victoria Occupational Health, Safety & Environment URL:[Link]

  • SOP For Handling Azides And Other Potentially Explosive Materials Source: University College Dublin School of Chemistry URL: [Link]

  • Safe Handling of Azides Source: University of Pittsburgh Environmental Health & Safety URL:[Link]

  • Handling Azide Compounds Source: Case Western Reserve University URL:[Link]

  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin Source: University of Warsaw (uw.edu.pl) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-azido-N-propan-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-azido-N-propan-2-ylacetamide
© Copyright 2026 BenchChem. All Rights Reserved.